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  • Product: 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol
  • CAS: 956751-81-8

Core Science & Biosynthesis

Foundational

2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol chemical structure and properties

An In-depth Technical Guide to 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol: Structure, Properties, and Potential Applications Executive Summary This technical guide provides a comprehensive overview of the he...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol: Structure, Properties, and Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of the heterocyclic compound 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol. The document details its chemical structure, predicted physicochemical properties, and a plausible synthetic route. Furthermore, it explores the potential pharmacological significance of this molecule by examining the well-documented biological activities of its constituent pyrazole and furan scaffolds. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis, offering foundational knowledge to stimulate further investigation into this promising compound.

Chemical Identity and Structure

The molecule 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol is a substituted pyrazole derivative featuring a 2-methyl-3-furyl group at the 3-position and an ethanolamine side chain at the N1 position of the pyrazole ring.

  • IUPAC Name: 2-[5-amino-3-(2-methylfuran-3-yl)-1H-pyrazol-1-yl]ethan-1-ol[1]

  • CAS Number: 956751-81-8[1]

  • Molecular Formula: C₁₀H₁₃N₃O₂[1]

  • Molecular Weight: 207.23 g/mol

  • Canonical SMILES: CC1=C(OC=C1)C2=CC(N)=NN2CCO

  • InChI Key: InChI=1S/C10H13N3O2/c1-6-7(15-5-6)8-4-9(11)12-13(8)2-3-14/h4-5,14H,2-3H2,1H3,(H2,11,12)

Structural Diagram:

G cluster_0 Step 1: Synthesis of β-Ketonitrile cluster_1 Step 2: Pyrazole Ring Formation A 1-(2-methyl-3-furyl)ethanone C 1-(2-methyl-3-furyl)-3-oxobutanenitrile (β-Ketonitrile) A->C NaH, THF B Diethyl carbonate B->C E 3-(2-methyl-3-furyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-amine C->E Acetic acid, Ethanol, Reflux D 2-Hydrazinylethanol D->E

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-(2-methyl-3-furyl)-3-oxobutanenitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(2-methyl-3-furyl)ethanone (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the initial effervescence ceases, add diethyl carbonate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-ketonitrile.

Step 2: Synthesis of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol

  • To a solution of 1-(2-methyl-3-furyl)-3-oxobutanenitrile (1.0 eq) in ethanol, add 2-hydrazinylethanol (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol.

Potential Pharmacological Relevance

While this specific molecule has not been extensively studied, its structural motifs, the pyrazole and furan rings, are present in a wide array of biologically active compounds. [2][3][4][5][6][7][8][9][10] The Pyrazole Core: The pyrazole nucleus is a well-known pharmacophore, forming the core of numerous approved drugs with diverse therapeutic applications. [7][8]Pyrazole derivatives have demonstrated a broad spectrum of activities, including:

  • Anti-inflammatory and Analgesic: Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing anti-inflammatory drug. [9]* Anticancer: Several pyrazole derivatives have been investigated as kinase inhibitors for cancer therapy. [7]* Antimicrobial: The pyrazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties. [8] The Furan Moiety: The furan ring is another important heterocyclic system in medicinal chemistry, contributing to the pharmacological profile of many drugs. [11][12]Furan-containing compounds have shown activities such as:

  • Antimicrobial: Nitrofurantoin, a furan derivative, is a widely used antibiotic for urinary tract infections.

  • Anti-inflammatory and Antioxidant: The furan ring is present in compounds with anti-inflammatory and free-radical scavenging properties.

Given the combination of these two pharmacologically privileged scaffolds, 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol is a promising candidate for screening in various biological assays, particularly in the areas of inflammation, oncology, and infectious diseases. The amino and hydroxyl substituents also provide handles for further chemical modification to optimize activity and pharmacokinetic properties.

Potential Signaling Pathway Involvement:

Based on the known activities of pyrazole derivatives, a plausible mechanism of action for this compound could involve the inhibition of protein kinases, which are crucial in many cellular signaling pathways implicated in diseases like cancer and inflammation.

G Ligand 2-[5-amino-3-(2-methyl-3-furyl)- 1H-pyrazol-1-yl]ethanol Kinase Protein Kinase (e.g., MAPK, CDK) Ligand->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP -> ADP CellularResponse Cellular Response (e.g., Proliferation, Inflammation) PhosphoSubstrate->CellularResponse

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Exploratory

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4]. The specific compound, 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (CAS 956751-81-8)[5], combines the established pyrazole core with furan and amino moieties, suggesting a potential for novel biological activity. This guide outlines a comprehensive, multi-tiered in vitro strategy to systematically investigate and define the mechanism of action of this compound. We will proceed from broad phenotypic screening to specific target identification and pathway analysis, providing a robust framework for its preclinical evaluation.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

Pyrazole-containing molecules have a rich history in drug discovery, with several approved drugs for various indications[6][7][8]. Their unique chemical properties allow them to interact with a diverse range of biological targets[6][9]. The presence of an amino group on the pyrazole ring, as seen in our target molecule, is a common feature in many biologically active compounds, often contributing to critical binding interactions with protein targets[2]. Furthermore, the incorporation of a furan ring introduces additional chemical diversity that may confer novel pharmacological properties[10][11]. Given the therapeutic precedent of related structures, a thorough investigation into the in vitro mechanism of action of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol is warranted.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial phase of investigation aims to identify the general biological effects of the compound across a panel of well-characterized cell lines. This approach provides an unbiased view of its potential therapeutic areas.

Experimental Protocol: High-Content Imaging for Cell Health and Morphology

This protocol utilizes automated microscopy and image analysis to simultaneously assess multiple indicators of cellular health.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Normal human cell line (e.g., hTERT-RPE1)

  • Cell culture medium and supplements

  • 384-well microplates

  • 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (test compound)

  • Fluorescent dyes: Hoechst 33342 (nuclei), CellMask™ Green (cytoplasm), and MitoTracker™ Red CMXRos (mitochondria)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., from 100 µM to 0.005 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Staining: Add a cocktail of Hoechst 33342, CellMask™ Green, and MitoTracker™ Red CMXRos to the live cells and incubate for 30 minutes.

  • Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for each dye.

  • Image Analysis: Use image analysis software to quantify various parameters, including cell count, nuclear size and intensity, cytoplasmic area, and mitochondrial integrity.

Data Interpretation: A significant decrease in cell count in cancer cell lines compared to the normal cell line would suggest a potential anticancer effect. Changes in nuclear morphology (e.g., condensation) could indicate apoptosis, while alterations in mitochondrial staining might point towards mitochondrial dysfunction.

Tabular Summary of Expected Phenotypic Readouts
ParameterPotential Indication
Cell Count Cytotoxicity, cytostasis
Nuclear Condensation Apoptosis
Mitochondrial Integrity Mitochondrial dysfunction
Cell Spreading/Morphology Cytoskeletal effects

Phase 2: Elucidating the Primary Cellular Pathway

Based on the results of the phenotypic screen, the next phase focuses on identifying the primary cellular pathway modulated by the compound. Given the prevalence of kinase inhibition and antioxidant activity among pyrazole derivatives, these are logical starting points[1][9][12].

Kinase Profiling

A broad kinase panel is an efficient way to identify potential protein kinase targets.

Service Provider: This assay is typically outsourced to a specialized contract research organization (CRO).

Methodology:

  • Compound Submission: Provide the test compound at a concentration of 1-10 µM.

  • Assay Principle: The CRO will perform a radiometric or fluorescence-based assay to measure the ability of the compound to inhibit the activity of a large panel of recombinant human kinases (e.g., >400 kinases).

  • Data Analysis: The results are reported as the percentage of kinase activity remaining in the presence of the compound. Hits are typically defined as kinases with >50% inhibition.

Investigation of Antioxidant Activity

Many pyrazole derivatives exhibit antioxidant properties[12].

Principle: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH scavenging activity for each concentration of the test compound.

Visualizing the Investigative Workflow

investigative_workflow cluster_phase1 Phase 1: Phenotypic Screening cluster_phase2 Phase 2: Pathway Identification cluster_phase3 Phase 3: Target Validation P1 High-Content Imaging (Cell Health & Morphology) P2_1 Kinase Panel Screen P1->P2_1 Identifies initial biological effect P2_2 Antioxidant Assays (e.g., DPPH) P1->P2_2 Identifies initial biological effect P2_3 Other Pathway Assays (e.g., GPCR, Ion Channel) P1->P2_3 Identifies initial biological effect P3_1 Dose-Response (IC50) P2_1->P3_1 Identifies kinase hits P3_2 Cellular Thermal Shift Assay (CETSA) P3_1->P3_2 Confirms target engagement P3_3 Western Blot for Downstream Effectors P3_2->P3_3 Validates downstream signaling

Caption: A streamlined workflow for the in vitro mechanism of action study.

Phase 3: Target Validation and Downstream Signaling

Once a primary target or pathway is identified, the next step is to validate this finding and investigate the downstream consequences of target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells expressing the target protein

  • Test compound

  • PBS

  • Protein lysis buffer

  • Equipment for heating samples (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Compound Treatment: Treat intact cells with the test compound or vehicle for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to pellet the precipitated proteins.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific to the target protein.

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement.

Visualizing a Hypothesized Signaling Pathway

Assuming the compound is identified as a kinase inhibitor (a common mechanism for pyrazole derivatives), the following diagram illustrates a hypothetical signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) KinaseA Kinase A Receptor->KinaseA Activates Compound 2-[5-amino-3-(2-methyl-3-furyl) -1H-pyrazol-1-yl]ethanol Compound->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: A hypothetical kinase inhibition pathway for the test compound.

Conclusion

This technical guide provides a systematic and robust framework for elucidating the in vitro mechanism of action of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol. By progressing from broad phenotypic screening to specific target validation and pathway analysis, researchers can build a comprehensive understanding of the compound's biological activity. The methodologies outlined herein are grounded in established principles of drug discovery and are designed to yield high-quality, interpretable data to guide further preclinical and clinical development.

References

[12] Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17). National Center for Biotechnology Information. [Link]

[9] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). MDPI. [Link]

[1] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8). MDPI. [Link]

[5] 2-[5-amino-3-(2-methylfuran-3-yl)-1H-pyrazol-1-yl]ethan-1-ol - NextSDS. NextSDS. [Link]

[2] Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25). National Center for Biotechnology Information. [Link]

[13] Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Frontiers. [Link]

[6] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

[7] Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. (2025, October 15). Elsevier. [Link]

[3] Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]

[8] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). RSC Publishing. [Link]

[10] SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (2016, November 1). IJPSR. [Link]

[4] Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30). Academic Strive. [Link]

[14] Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

[15] Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed. (2011, March 15). National Center for Biotechnology Information. [Link]

[16] WO2001012189A1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents. Google Patents.

[11] Furans | AMERICAN ELEMENTS®. American Elements. [Link]

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Foundational

An In-depth Technical Guide to 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol: Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a detailed overview of the fundamental physicochemical properties of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the fundamental physicochemical properties of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. An understanding of its molecular weight and exact mass is critical for accurate quantification, structural elucidation, and interpretation of experimental data. This document will serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Core Physicochemical Properties

The accurate determination of molecular weight and exact mass is a cornerstone of chemical analysis, providing the basis for stoichiometry, high-resolution mass spectrometry, and compound identification. The molecular formula for 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol is C10H13N3O2[1]. Based on this, the key mass-related parameters have been calculated and are presented in the table below.

PropertyValueUnit
Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Exact Mass 207.1008Da

Experimental Protocol: Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The following protocol outlines a standardized workflow for the verification of the exact mass of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol. This method is crucial for confirming the elemental composition of a synthesized compound.

1. Sample Preparation:

  • Accurately weigh 1-2 mg of the compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Further, dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent. The final concentration should be optimized based on the sensitivity of the mass spectrometer.

2. Instrument Setup (Example: Q-TOF Mass Spectrometer):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds due to the presence of basic nitrogen atoms.

  • Mass Analyzer: Set to a high-resolution mode, such as Time-of-Flight (TOF), to enable accurate mass measurement.

  • Mass Range: Configure the acquisition range to include the expected m/z of the protonated molecule [M+H]+. For this compound, a range of m/z 100-500 would be appropriate.

  • Calibration: Calibrate the instrument using a known reference standard immediately prior to analysis to ensure high mass accuracy.

3. Data Acquisition:

  • Inject the prepared sample into the mass spectrometer.

  • Acquire the mass spectrum, ensuring sufficient signal intensity for the ion of interest.

4. Data Analysis:

  • Identify the peak corresponding to the protonated molecule [M+H]+.

  • Determine the experimental m/z value of this peak.

  • Compare the experimental m/z with the theoretical exact mass of the [M+H]+ ion (208.1086 Da). The mass accuracy should ideally be within 5 ppm.

Molecular Structure and Key Features

To visualize the compound's structure, the following diagram illustrates the connectivity of the atoms in 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol.

Caption: Molecular structure of the title compound.

Workflow for Compound Characterization

The following diagram outlines a typical workflow for the characterization of a newly synthesized batch of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol, emphasizing the central role of mass determination.

Compound_Characterization_Workflow Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR NMR Spectroscopy (1H, 13C) Purification->NMR Purity Purity Assessment (e.g., HPLC) Purification->Purity Final_Characterization Final Characterization Report HRMS->Final_Characterization NMR->Final_Characterization Purity->Final_Characterization

Caption: A standard workflow for compound characterization.

Conclusion

This guide has provided the essential physicochemical data for 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol, with a focus on its molecular weight and exact mass. The outlined experimental protocol for HRMS analysis offers a practical framework for the empirical verification of its elemental composition. Adherence to rigorous analytical practices is paramount for ensuring data quality and advancing research in the fields of medicinal chemistry and drug development.

References

  • NextSDS. 2-[5-amino-3-(2-methylfuran-3-yl)-1H-pyrazol-1-yl]ethan-1-ol. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol

Abstract: This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the novel heterocyclic compound, 2-[5-amino-3-(2-methyl-3-furyl)-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the novel heterocyclic compound, 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (CAS 956751-81-8).[1] While experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous chemical structures to construct a detailed and predictive spectral profile. We will explore the characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy that are crucial for the structural elucidation and quality control of this compound. This guide is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering a robust framework for the characterization of this and similar pyrazole derivatives.

Introduction to the Target Molecule

The compound 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol is a multi-functionalized heterocycle. Its architecture is built upon a 5-aminopyrazole core, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[2] This core is substituted at three key positions:

  • N1-position: An ethanol group, which introduces a primary alcohol, increasing polarity and providing a potential site for further chemical modification.

  • C3-position: A 2-methyl-3-furyl group, a five-membered aromatic heterocycle that influences the electronic properties and steric profile of the molecule.

  • C5-position: An amino group, which acts as a key hydrogen bond donor and a site of basicity.

Accurate structural confirmation is the bedrock of any chemical research or drug development program. NMR and IR spectroscopy are indispensable, non-destructive techniques that provide a detailed fingerprint of a molecule's atomic connectivity and functional groups. This guide establishes the expected spectroscopic benchmarks for this target molecule.

Caption: Molecular Structure of the Target Compound.

Experimental Protocols for Spectral Acquisition

To ensure data of the highest quality and reproducibility, standardized experimental protocols are essential. The following outlines the recommended methodologies for acquiring NMR and IR spectra for this class of compounds.

Infrared (IR) Spectroscopy Protocol

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is preferred for solid samples due to its minimal sample preparation and high reproducibility.

  • Instrument Preparation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

  • Background Scan: Before sample analysis, perform a background scan with a clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-2 mg) of the solid 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol sample directly onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure using the ATR anvil and collect the spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. The choice of solvent is a critical experimental parameter.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons from the -NH₂ and -OH groups, which often appear as broadened singlets.[3]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6–0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 transients.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicity of carbon signals. Due to the lower natural abundance of ¹³C, a larger number of scans (typically >1024) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

G cluster_IR FT-IR Spectroscopy cluster_NMR NMR Spectroscopy IR_Sample Solid Sample IR_Acq Acquire Sample Spectrum (4000-400 cm⁻¹) IR_Sample->IR_Acq IR_Bkg Acquire Background (Clean ATR) IR_Bkg->IR_Acq IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data Interpretation Final Structural Elucidation IR_Data->Interpretation NMR_Sample Dissolve in DMSO-d₆ (+ TMS) H1_Acq Acquire ¹H NMR (400 MHz) NMR_Sample->H1_Acq C13_Acq Acquire ¹³C NMR (Proton Decoupled) NMR_Sample->C13_Acq NMR_Data ¹H & ¹³C Spectra (Structural Framework) H1_Acq->NMR_Data C13_Acq->NMR_Data NMR_Data->Interpretation

Caption: General Workflow for Spectroscopic Analysis.

Predicted Spectral Data and Interpretation

The following sections detail the predicted spectral characteristics of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol.

Predicted Infrared (IR) Spectrum Analysis

The IR spectrum will be dominated by characteristic absorptions from the alcohol, amine, and heteroaromatic ring systems. The presence of strong, broad bands in the high-frequency region is a key indicator of the -OH and -NH₂ groups.

Table 1: Predicted Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹)Functional GroupVibration ModeExpected IntensityNotes
3450–3200O-H (Alcohol) & N-H (Amine)StretchingStrong, BroadThese bands will likely overlap. The O-H stretch is typically broader than the N-H stretches.[4][5]
3150–3000C-H (Aromatic)StretchingMedium to WeakAssociated with the furan and pyrazole rings.
2960–2850C-H (Aliphatic)StretchingMediumFrom the methyl and ethanol CH₂ groups.
~1640N-H (Amine)Scissoring (Bending)Medium to StrongA key diagnostic peak for the primary amine group.
1600–1450C=N & C=C (Ring)StretchingMedium to StrongA complex series of bands arising from the pyrazole and furan rings.[6][7]
1250–1000C-O (Alcohol & Furan)StretchingStrongThe primary alcohol C-O stretch is expected to be a strong, distinct peak around 1050 cm⁻¹.

Expert Interpretation: The most diagnostic region will be above 3000 cm⁻¹. The broad envelope from the O-H and N-H stretching vibrations confirms the presence of the alcohol and amine functionalities. The N-H bending vibration around 1640 cm⁻¹ provides confirmatory evidence for the primary amine.[4] The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals from the heterocyclic rings and C-O stretching, which, while unique to the molecule, can be challenging to assign without computational modeling.

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The use of DMSO-d₆ allows for the direct observation of the labile OH and NH₂ protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40d (J ≈ 2 Hz)1HFuran H5'Located on the furan ring, deshielded by the ring current and adjacent oxygen.[8]
~6.35d (J ≈ 2 Hz)1HFuran H4'Coupled to H5', appearing upfield relative to H5'.
~5.80s1HPyrazole H4A characteristic singlet for the proton on the C4 of the pyrazole ring.[3] Its exact position is influenced by the C3 substituent.
~5.50s (broad)2H-NH₂A broad singlet due to quadrupolar relaxation and exchange with residual water. The chemical shift for aminopyrazoles can vary.[3][4]
~4.80t (broad)1H-OHAppears as a broad triplet due to coupling with the adjacent CH₂ group. This coupling is often observable in dry DMSO.
~3.95t (J ≈ 6 Hz)2HN-CH₂-CH₂-OHThe methylene group attached to the pyrazole nitrogen. Deshielded by the electronegative nitrogen and the aromatic ring.
~3.60q (J ≈ 6 Hz)2HN-CH₂-CH₂-OHThe methylene group attached to the -OH group. Shows coupling to both the adjacent CH₂ and the OH proton.
~2.25s3HFuran -CH₃A sharp singlet in the aliphatic region, characteristic of a methyl group on an aromatic ring.
Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~158Pyrazole C5Carbon bearing the electron-donating amino group, significantly shielded.
~145Pyrazole C3Carbon attached to the furan ring, deshielded.
~142Furan C5'Aromatic carbon adjacent to the furan oxygen.
~138Furan C2'Quaternary carbon of the furan ring, attached to the methyl group and oxygen.
~120Furan C3'Quaternary carbon of the furan ring, attached to the pyrazole ring.
~110Furan C4'Aromatic carbon upfield in the furan ring.[9]
~90Pyrazole C4The C-H carbon of the pyrazole ring, typically found in this upfield region for pyrazoles.[10]
~59N-CH₂-C H₂-OHAliphatic carbon attached to the highly electronegative oxygen atom.
~49N-C H₂-CH₂-OHAliphatic carbon attached to the pyrazole nitrogen.
~13Furan -CH₃Typical chemical shift for a methyl group attached to an sp² carbon.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol. The structural identity of this molecule can be confidently established by confirming the key features outlined herein. Specifically, the IR spectrum should display prominent N-H and O-H stretching bands above 3200 cm⁻¹. The ¹H NMR spectrum is expected to show distinct signals for the furan and pyrazole protons, the N-ethanol side chain, and exchangeable amine and alcohol protons. Finally, the ¹³C NMR spectrum will confirm the presence of ten unique carbon environments, with chemical shifts consistent with their respective electronic environments. These predicted data serve as a critical reference for any researcher synthesizing or working with this compound, ensuring the integrity and validity of their scientific investigations.

References

  • Ghandi, M., & Aryan, R. (2015). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. [Link]

  • Funar-Timofei, S., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • ResearchGate. (n.d.). Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. PMC. [Link]

  • O'Connor, K., et al. (n.d.). Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. RSC Publishing. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. SciSpace. [Link]

  • Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Gevorgyan, A. R., et al. (2024). Synthesis of New Hybrid Structures Based on 3H-Furanone and 1H-Pyrazole. Sciforum. [Link]

  • Funar-Timofei, S., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • Kumar, R., et al. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1... ResearchGate. [Link]

  • Metwally, M. A., et al. (n.d.). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. PMC. [Link]

  • NextSDS. (n.d.). 2-[5-amino-3-(2-methylfuran-3-yl)-1H-pyrazol-1-yl]ethan-1-ol. NextSDS. [Link]

  • PubMed. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. PubMed. [Link]

  • Al-Adiwish, W. M., et al. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PMC - NIH. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. [Link]

  • Pazdera, P., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Stanovnik, B., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. [Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The 5-aminopyrazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized as a hinge-binding motif in small-molecule kinase inhibitors targeting CDK2, J...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 5-aminopyrazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized as a hinge-binding motif in small-molecule kinase inhibitors targeting CDK2, JNK3, and FGFR[1][2][3]. Within this class, the specific derivative 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (CAS 956751-81-8) presents a unique physicochemical profile driven by its distinct functional appendages[4].

From a drug design perspective, the 2-methyl-3-furyl moiety provides essential steric bulk and electron density to occupy hydrophobic kinase pockets. However, it also introduces a known metabolic liability. Conversely, the N1-ethanol appendage increases the topological polar surface area (TPSA) and aqueous solubility, counteracting the high lipophilicity typically associated with multi-ring aromatic systems[1][3]. Understanding the interplay between these structural features and their pharmacokinetic (PK) outcomes is critical for lead optimization. Small structural changes to aminopyrazole derivatives can result in a broad range of plasma concentrations and systemic exposures after oral dosing[5].

In Vitro DMPK Profiling: Causality and Self-Validating Workflows

Before advancing to in vivo models, the absorption, distribution, metabolism, and excretion (ADME) profile must be rigorously established. A major liability of furan-containing compounds is their susceptibility to cytochrome P450 (CYP)-mediated bioactivation, leading to reactive cis-enedione or epoxide intermediates. Furthermore, the primary alcohol on the ethanol appendage is a potential substrate for UDP-glucuronosyltransferases (UGTs).

Protocol 1: Microsomal Stability & Reactive Metabolite Trapping

Causality: We utilize human liver microsomes (HLM) to assess Phase I metabolism and calculate intrinsic clearance ( Clint​ ). The addition of Glutathione (GSH) acts as a nucleophilic trap for reactive furan epoxides. Detecting GSH adducts informs whether the furan ring requires bioisosteric replacement (e.g., to an oxazole or pyrazole) to prevent hepatotoxicity. Self-Validating System: This protocol incorporates Midazolam (high clearance) and Warfarin (low clearance) as positive and negative controls to validate CYP activity, alongside an internal standard (IS) for mass spectrometry normalization.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the aminopyrazole derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with HLM (final protein concentration 0.5 mg/mL) and 5 mM GSH in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM). Monitor parent compound depletion to calculate Clint​ ( µL/min/mg protein). Concurrently, perform a precursor ion scan for m/z 272 (characteristic of GSH cleavage) to detect furan-GSH adducts (typically a +307 Da mass shift from the parent).

In Vivo Pharmacokinetic Profiling (Rodent Model)

In vivo profiling evaluates the compound's systemic clearance, volume of distribution ( Vss​ ), and absolute bioavailability ( %F ). Aminopyrazole derivatives often require careful formulation due to moderate intrinsic solubility[3].

Protocol 2: Rodent PK Dosing and NCA Analysis

Causality: Intravenous (IV) dosing establishes baseline systemic clearance and Vss​ , bypassing absorption barriers. Oral (PO) dosing evaluates intestinal permeability and first-pass hepatic extraction. Formulating the IV dose in 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) ensures complete dissolution; undissolved particulates in IV administration can cause microemboli, artificially skewing clearance data[3]. Self-Validating System: Blank plasma spikes (matrix matched calibration curves) and Quality Control (QC) samples at low, medium, and high concentrations are run alongside the study samples to ensure LC-MS/MS linearity and accuracy.

Step-by-Step Methodology:

  • Formulation:

    • IV Formulation: Dissolve the compound in 20% HP-β-CD in deionized water to achieve a 1 mg/mL clear solution.

    • PO Formulation: Suspend the compound in 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80 in water to achieve a 2 mg/mL uniform suspension[3].

  • Dosing: Administer to male CD-1 mice (n=3 per route). Dose IV via the tail vein at 5 mg/kg. Dose PO via oral gavage at 10 mg/kg.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed into K2EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes to isolate plasma. Extract 20 µL of plasma via protein precipitation using 100 µL of acetonitrile (containing IS).

  • Quantification & NCA: Quantify plasma concentrations via LC-MS/MS. Use Phoenix WinNonlin software to perform Non-Compartmental Analysis (NCA) to derive Cmax​ , AUC0−∞​ , Vss​ , Cl , and %F .

Quantitative Data Presentation

The table below summarizes representative optimization data, demonstrating how modifying the 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol scaffold impacts PK parameters.

Table 1: Representative DMPK Parameters for Aminopyrazole Derivatives

Compound / Scaffold VariantHLM Clint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)PPB (% Bound)IV Clearance (mL/min/kg) Vss​ (L/kg)PO Bioavailability ( %F )
Parent (CAS 956751-81-8) 85.412.198.545.21.818%
Furan Oxazole Isostere 32.114.592.018.42.142%
Ethanol Ether Capping 115.228.399.162.83.5< 5%
Optimized Lead 18.516.288.512.11.565%

Note: Capping the N1-ethanol group as a methyl ether increases permeability but drastically increases lipophilicity and clearance, whereas bioisosteric replacement of the furan ring stabilizes the molecule against oxidative metabolism.

Mechanistic Pathway Visualization

The following diagram outlines the critical path for evaluating and optimizing the pharmacokinetics of this specific aminopyrazole scaffold, highlighting the decision gate surrounding furan-mediated toxicity.

PK_Workflow Start 2-[5-amino-3-(2-methyl-3-furyl)- 1H-pyrazol-1-yl]ethanol InVitro In Vitro DMPK Profiling (HLM, Caco-2, PPB) Start->InVitro FuranCheck Reactive Metabolite Trapping (GSH + LC-MS/MS) InVitro->FuranCheck ToxAlert High Epoxide Formation (Structural Alert) FuranCheck->ToxAlert Positive (+307 Da) InVivo In Vivo Rodent PK (IV & PO Dosing) FuranCheck->InVivo Negative LeadOpt Lead Optimization (Bioisostere Replacement) ToxAlert->LeadOpt PKParams NCA Analysis (Cl, Vss, t1/2, %F) InVivo->PKParams LeadOpt->InVitro Iterate

Caption: ADME/PK decision tree and metabolic screening workflow for aminopyrazole derivatives.

Sources

Exploratory

2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol safety data sheet and handling guidelines

Executive Summary The compound 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (CAS: 956751-81-8) is a highly specialized heterocyclic building block utilized primarily in early-stage drug discovery and chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (CAS: 956751-81-8) is a highly specialized heterocyclic building block utilized primarily in early-stage drug discovery and chemical biology[1]. Structurally, it integrates a 5-amino-pyrazole core—a privileged scaffold in kinase inhibitor design—with a 2-methylfuran moiety and an N-linked ethanol appendage. While its structural geometry offers excellent opportunities for target engagement, the presence of the furan ring introduces specific handling hazards, including the potential for peroxide formation and cytochrome P450-mediated bioactivation into reactive electrophiles,[2]. This whitepaper provides a comprehensive, self-validating framework for the safe handling, storage, and experimental utilization of this compound.

Chemical Identity & Structural Pharmacology

Understanding the causality behind the compound's reactivity requires a dissection of its structural components.

  • The 5-Amino-Pyrazole Core: This moiety is frequently utilized to target the ATP-binding pocket of kinases (e.g., p38α MAP kinase, CDPK1)[3],[4]. The 5-amino group is critical; it restricts the molecular conformation and forms essential hydrogen bonds with the kinase hinge region, significantly reducing the loss of binding entropy[3].

  • The 2-Methylfuran Appendage: While effective at filling hydrophobic pockets within target proteins, furan rings are known metabolic liabilities. In biological systems, they are prone to rapid oxidation, which dictates both the compound's pharmacokinetic half-life and its toxicity profile[5].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol
CAS Number 956751-81-8[1]
Molecular Formula C10H13N3O2[1]
Molecular Weight 207.23 g/mol
Structural Class Heteroaromatic Amine / Substituted Furan

Hazard Profile & Toxicological Mechanisms

Based on structural alerts from related aminopyrazoles and furan derivatives, this compound requires stringent safety protocols[6].

Mechanistic Causality of Toxicity

The primary toxicological concern arises from the 2-methylfuran ring. Hepatic Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) bioactivate 2-methylfuran into a highly reactive intermediate known as acetylacrolein (AcA; (2Z)-oxopent-2-enal) [2],[7]. AcA is a potent electrophile that rapidly undergoes covalent binding with nucleophilic residues (e.g., forming N-α-acetyl-L-lysine adducts on cellular proteins), leading to cytotoxicity and hepatotoxicity[2]. Alternatively, it can be detoxified via glutathione (GSH) conjugation[5].

Furthermore, furan-containing compounds can form explosive peroxides upon prolonged exposure to oxygen and light, necessitating strict storage under inert gas.

Bioactivation A 2-Methylfuran Moiety (Parent Compound) B CYP450 Oxidation (e.g., CYP2E1) A->B Phase I Metabolism C Acetylacrolein (AcA) Reactive Intermediate B->C Ring Opening D GSH Conjugation (Detoxification) C->D GSH Transferase E Protein Adduction (Hepatotoxicity) C->E Covalent Binding

CYP450-mediated bioactivation of the 2-methylfuran moiety to acetylacrolein.

Table 2: Extrapolated GHS Hazard Profile
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[6]
Serious Eye Damage Category 2AH319: Causes serious eye irritation[6]
STOT (Single Exposure) Category 3H335: May cause respiratory irritation[6]

Handling Guidelines & Experimental Workflows

To maintain scientific integrity, all handling and experimental procedures must be treated as self-validating systems. The following protocols ensure both operator safety and data reproducibility.

Handling S1 1. Receipt & Storage Store at -20°C under Argon S2 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat S1->S2 S3 3. Fume Hood Transfer Ensure adequate ventilation S2->S3 S4 4. Stock Preparation Dissolve in anhydrous DMSO S3->S4 S5 5. Aliquot & Freeze Avoid freeze-thaw cycles S4->S5

Standard operating procedure for the safe handling and storage of the compound.

Protocol 1: Preparation of 50 mM In Vitro Stock Solution

Causality: Planar heteroaromatic systems exhibit poor aqueous solubility. Anhydrous DMSO is selected as the vehicle to ensure complete solvation while preventing ambient moisture from accelerating furan degradation.

  • Preparation: Purge a sterile, amber glass vial with Argon gas to displace oxygen.

  • Weighing: Inside a calibrated fume hood, weigh exactly 10.36 mg of the compound.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity). Vortex gently for 60 seconds until visually clear.

  • Self-Validation Step: Perform a 1:100 dilution of the stock in PBS (pH 7.4). Analyze via Dynamic Light Scattering (DLS) or measure absorbance at 600 nm. A lack of light scattering/turbidity confirms that no micro-precipitation has occurred, validating the stock for biological assays.

  • Storage: Aliquot the stock into 50 µL volumes in Argon-purged tubes. Flash-freeze in liquid nitrogen and store at -80°C.

Protocol 2: In Vitro Microsomal Bioactivation Assay

Causality: Because the 2-methylfuran ring is highly susceptible to metabolic ring-opening, researchers must quantify this liability early in the development pipeline[2].

  • Incubation Setup: Prepare a reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM), 3.3 mM MgCl₂, and 10 µM of the compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Self-Validation (Controls):

    • Negative Control: Run a parallel sample lacking NADPH. If degradation occurs here, the instability is chemical (e.g., hydrolysis), not enzymatic.

    • Positive Control: Run a parallel sample containing 1 µM Ketoconazole (a CYP3A4 inhibitor). A rescue of the compound's half-life confirms that the degradation is specifically CYP-mediated.

  • Quenching & Analysis: At designated time points (0, 15, 30, 60 min), quench 50 µL of the reaction with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

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Protocols & Analytical Methods

Method

Synthesis of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of the novel heterocyclic compound, 2-[5-amino-3-(2-methyl-3-furyl)-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of the novel heterocyclic compound, 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol. This pyrazole derivative, incorporating a substituted furan moiety, represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyrazole and furan ring systems. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering not just a procedural outline, but also insights into the reaction mechanisms, safety considerations, and analytical validation.

Introduction

The 5-aminopyrazole core is a privileged scaffold in the design of bioactive molecules, with derivatives exhibiting a wide range of pharmacological properties. The strategic incorporation of a 2-methyl-3-furyl group at the 3-position and an ethanol substituent at the N1-position of the pyrazole ring creates a unique chemical entity with potential for novel biological interactions. This guide details a reliable two-step synthetic route, commencing with the synthesis of a key β-ketonitrile intermediate, followed by a cyclocondensation reaction to construct the target pyrazole.

Overall Synthetic Strategy

The synthesis of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol is efficiently achieved through a two-step sequence. The first step involves a Claisen condensation to form the crucial intermediate, 3-(2-methylfuran-3-yl)-3-oxopropanenitrile. The second step is the cyclocondensation of this β-ketonitrile with 2-hydroxyethylhydrazine to yield the final 5-aminopyrazole product.

General two-step synthetic workflow.

Part 1: Synthesis of 3-(2-methylfuran-3-yl)-3-oxopropanenitrile (Intermediate)

This initial step focuses on the construction of the β-ketonitrile, a versatile precursor for various heterocyclic systems. The chosen method is a base-mediated Claisen condensation between an appropriate furan-based ester and acetonitrile.[1][2]

Reaction Principle: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[3] In this specific synthesis, the enolate of acetonitrile, a nitrile with an acidic α-proton, acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl 2-methyl-3-furoate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the desired β-ketonitrile.[4]

Mechanism of the Claisen condensation.
Detailed Experimental Protocol

Materials:

  • Ethyl 2-methyl-3-furoate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide (NaOEt)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.2 equivalents) in anhydrous toluene.

  • Reagent Addition: To the stirred suspension, add anhydrous acetonitrile (1.5 equivalents) followed by ethyl 2-methyl-3-furoate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid, with stirring, until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 3-(2-methylfuran-3-yl)-3-oxopropanenitrile by column chromatography on silica gel using a hexane-ethyl acetate gradient.[5]

ReagentMolar Mass ( g/mol )EquivalentsAmount
Ethyl 2-methyl-3-furoate154.161.0(e.g., 10 g)
Acetonitrile41.051.5(e.g., 4.0 g)
Sodium ethoxide68.051.2(e.g., 5.3 g)
Characterization of the Intermediate

The structure of the purified 3-(2-methylfuran-3-yl)-3-oxopropanenitrile should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect signals for the methyl group on the furan ring, the furan protons, and the methylene protons adjacent to the carbonyl and nitrile groups.

  • ¹³C NMR: Expect signals for the furan ring carbons, the methyl carbon, the methylene carbon, the carbonyl carbon, and the nitrile carbon.

  • IR Spectroscopy: Look for characteristic absorption bands for the C=O (ketone) and C≡N (nitrile) stretching vibrations.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product.

Part 2: Synthesis of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (Final Product)

The second and final step involves the cyclocondensation of the β-ketonitrile intermediate with 2-hydroxyethylhydrazine to form the target 5-aminopyrazole derivative. This reaction is a robust and widely used method for the synthesis of aminopyrazoles.[6][7]

Reaction Principle: Pyrazole Formation

The reaction proceeds via an initial nucleophilic attack of the more nucleophilic nitrogen of 2-hydroxyethylhydrazine on the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon. Subsequent tautomerization leads to the aromatic 5-aminopyrazole ring.[6]

Mechanism of 5-aminopyrazole formation.
Detailed Experimental Protocol

Materials:

  • 3-(2-methylfuran-3-yl)-3-oxopropanenitrile

  • 2-Hydroxyethylhydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(2-methylfuran-3-yl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.

  • Reagent Addition: To the solution, add 2-hydroxyethylhydrazine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure and then add cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol.[8]

ReagentMolar Mass ( g/mol )EquivalentsAmount
3-(2-methylfuran-3-yl)-3-oxopropanenitrile149.151.0(e.g., 5 g)
2-Hydroxyethylhydrazine76.101.1(e.g., 2.8 g)
Characterization of the Final Product

The structure of the final product, 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol, should be rigorously confirmed using a suite of analytical techniques:

  • ¹H NMR: Expect signals for the methyl group on the furan ring, the furan protons, the pyrazole proton, the amino group protons, and the protons of the ethanol substituent.

  • ¹³C NMR: Expect signals for all unique carbons in the furan and pyrazole rings, the methyl group, and the ethanol substituent.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amino group and the O-H stretching of the alcohol.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

ReagentHazardsHandling Precautions
Sodium Ethoxide Flammable solid, causes severe skin burns and eye damage. Reacts violently with water.[9]Handle under an inert atmosphere. Keep away from water and sources of ignition. Use in a well-ventilated area. Wear appropriate PPE. In case of fire, use dry chemical powder.
Acetonitrile Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[5]Keep away from heat, sparks, and open flames. Use in a fume hood. Avoid breathing vapors. Wear protective gloves and eye protection.
2-Hydroxyethylhydrazine Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing cancer.[10][11]Handle with extreme care. Avoid all personal contact. Use in a well-ventilated area, preferably in a closed system. Wear appropriate PPE, including chemical-resistant gloves and respiratory protection if necessary. Dispose of as hazardous waste.[12]
Hydrazine Hydrate Toxic, corrosive, and a suspected carcinogen. Can cause severe skin burns and eye damage.[11]Handle in a fume hood with appropriate PPE. Avoid contact with skin, eyes, and clothing. Keep away from oxidizing agents and heat.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; side reactions; hydrolysis of the ester or β-ketonitrile.Ensure all reagents and solvents are anhydrous. Use a slight excess of the base. Monitor the reaction closely by TLC to determine the optimal reaction time.
Low yield in Step 2 Incomplete reaction; degradation of starting materials; formation of side products.[6]Use a slight excess of 2-hydroxyethylhydrazine. The addition of a catalytic amount of acid can facilitate the reaction. Ensure the reaction goes to completion by TLC monitoring.
Difficulty in purification Presence of unreacted starting materials or by-products.For the intermediate, column chromatography is recommended. For the final product, recrystallization is often effective. If the product is an oil, purification by column chromatography may be necessary.[8]
Inconsistent analytical data Impure product; presence of solvent residues.Ensure the product is thoroughly dried under vacuum. If impurities are suspected, repeat the purification step. Compare obtained spectra with literature data for similar compounds if available.

References

  • BenchChem. (2025).
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxyethylhydrazine. Santa Cruz Biotechnology.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Hydrazine.
  • PrepChem. (n.d.).
  • Fisher Scientific. (2025, August 13).
  • ACS. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Buchler GmbH.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Alfa Chemistry. (2024, August 6).
  • SynArchive. (2026). Thorpe-Ziegler Reaction. SynArchive.
  • Stony Brook University. (n.d.).
  • BenchChem. (2025). The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of β-Ketonitriles. BenchChem.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry.
  • Organic Syntheses. (n.d.). 3-Furoic acid, 2-methyl-.
  • RSC Publishing. (2025, May 6).
  • Sigma-Aldrich. (n.d.).
  • Hampshire College. (n.d.).
  • Cal Poly. (n.d.).
  • JACS. (1951).
  • BenchChem. (2025).
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • BenchChem. (2025). Synthesis of Methyl 2-Furoate from Furoic Acid: An In-depth Technical Guide.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • BenchChem. (2025).
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Scribd. (2019, November 5).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • RSC Publishing. (n.d.).
  • 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethanol. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2012, May 30).
  • Organic Chemistry Portal. (2005, September 15).
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 3-(Furan-3-yl)-3-oxopropanenitrile.
  • NextSDS. (n.d.). 2-[5-amino-3-(2-methylfuran-3-yl)-1H-pyrazol-1-yl]ethan-1-ol.
  • Organic Syntheses. (n.d.). 3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 13C NMR spectrum.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
  • ResearchGate. (2025, October 14). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017, February 10).
  • Google Patents. (n.d.). US2660607A - Process of making 2-hydroxyethylhydrazine. Process of making 2-hydroxyethylhydrazine*.

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Application

Application Notes and Protocols: Leveraging 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol in Modern Drug Discovery

Introduction: A Privileged Scaffold for Novel Therapeutics The convergence of biologically active pharmacophores into a single molecular entity represents a powerful strategy in contemporary drug discovery. The molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Novel Therapeutics

The convergence of biologically active pharmacophores into a single molecular entity represents a powerful strategy in contemporary drug discovery. The molecule 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol is a prime example of such a scaffold, integrating three key structural motifs known for their pharmacological significance: a 5-aminopyrazole core, a substituted furan ring, and a flexible ethanol side chain. The pyrazole nucleus is a cornerstone of many approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The furan moiety is also a well-established "privileged scaffold" in medicinal chemistry, often imparting favorable pharmacokinetic properties and contributing to a range of therapeutic effects.[4][5][6][7]

The 5-aminopyrazole substructure is particularly noteworthy for its synthetic versatility, serving as a versatile building block for the construction of more complex heterocyclic systems and for the introduction of diverse functional groups.[8][9][10][11] The primary amino group at the C5 position of the pyrazole ring is a key handle for derivatization, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity. This application note provides a comprehensive guide for researchers, outlining the strategic application of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol as a building block in the design and synthesis of novel drug candidates. We present detailed protocols for its derivatization and suggest pathways for the biological evaluation of the resulting compounds.

Structural Features and Synthetic Potential

The unique arrangement of functional groups in 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol offers multiple avenues for chemical modification. The primary amino group, the hydroxyl group, and the aromatic rings all serve as potential sites for derivatization.

  • The 5-Amino Group: This is the most reactive nucleophilic site, readily undergoing acylation, sulfonylation, and condensation reactions. This allows for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).

  • The N1-Ethanol Group: The terminal hydroxyl group can be esterified, etherified, or oxidized to introduce further diversity and to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.

  • The Furan and Pyrazole Rings: While less reactive than the amino and hydroxyl groups, the C-H bonds on these aromatic rings could potentially be functionalized through directed metallation or cross-coupling reactions, although this would likely require more specialized conditions.

The following diagram illustrates the key reactive sites on the molecule:

Caption: Key reactive sites on 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol.

Core Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of the title compound. These are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Amide Bond Formation via Acylation of the 5-Amino Group

This is a fundamental transformation for creating a library of diverse amide derivatives. The choice of acylating agent will determine the nature of the R group introduced.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry to explore SAR. The resulting amides often exhibit improved biological activity and metabolic stability compared to the parent amine. Standard coupling reagents like EDC and HOBt are used to activate the carboxylic acid for efficient reaction with the aminopyrazole.[12]

Experimental Workflow:

G start Dissolve Building Block and Carboxylic Acid in DMF coupling Add EDC and HOBt Stir at 0°C start->coupling reaction Warm to Room Temperature Stir for 12-24h coupling->reaction workup Aqueous Workup (Water Quench, Extraction) reaction->workup purify Column Chromatography workup->purify product Isolate Pure Amide Derivative purify->product

Caption: Workflow for amide coupling.

Step-by-Step Procedure:

  • To a solution of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired carboxylic acid (1.1 eq).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq) to the mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

ReagentMolar RatioPurpose
Building Block1.0Starting material
Carboxylic Acid1.1Acylating agent
EDC-HCl1.2Coupling agent
HOBt1.2Reduces side reactions
DMFSolventReaction medium
Protocol 2: Sulfonamide Synthesis

Rationale: Sulfonamides are another important class of functional groups in drug discovery, known for their ability to mimic the transition state of enzymatic reactions and to act as hydrogen bond donors and acceptors.

Step-by-Step Procedure:

  • Dissolve 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (1.0 eq) in anhydrous dichloromethane (DCM) containing pyridine (1.5 eq).

  • Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: N-Alkylation of the 5-Amino Group (Reductive Amination)

Rationale: Reductive amination provides a straightforward method for the synthesis of secondary amines, which can be valuable for modulating basicity and lipophilicity.

Step-by-Step Procedure:

  • To a solution of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol, add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding water and concentrate the mixture to remove methanol.

  • Extract the aqueous residue with ethyl acetate, and wash the combined organic layers with brine.

  • Dry, concentrate, and purify by column chromatography.

Potential Therapeutic Applications and Biological Evaluation

The structural motifs present in this building block suggest a range of potential biological activities for its derivatives.

  • Kinase Inhibition: Many 5-aminopyrazole derivatives are known to be potent kinase inhibitors.[8] The synthesized library of compounds should be screened against a panel of kinases, particularly those implicated in cancer and inflammatory diseases (e.g., p38 MAPK, BTK).[13]

  • Anticancer Activity: Both furan and pyrazole scaffolds are found in numerous anticancer agents.[4][14] Derivatives can be evaluated for their cytotoxic effects on various cancer cell lines (e.g., HeLa, A549) using standard assays like the MTT or CyQUANT assay.[14][15]

  • Antimicrobial Activity: Furan-containing compounds, such as nitrofurantoin, are well-known antimicrobial agents.[4][6] The novel derivatives can be tested for their antibacterial and antifungal activity against a panel of pathogenic strains.[7][16]

General Protocol for In Vitro Kinase Assay (e.g., p38α MAP Kinase)

Rationale: To determine the inhibitory potential of the synthesized compounds against a specific kinase target. This is a common primary screen in drug discovery.

Workflow for Kinase Inhibition Screening:

G start Prepare Assay Buffer with Kinase and Substrate add_compound Add Test Compound (Varying Concentrations) start->add_compound initiate Initiate Reaction with ATP add_compound->initiate incubate Incubate at 30°C initiate->incubate detect Detect Phosphorylation (e.g., Luminescence) incubate->detect analyze Calculate IC50 Values detect->analyze

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Procedure:

  • Prepare a reaction buffer containing the purified kinase (e.g., recombinant human p38α), a suitable substrate (e.g., a specific peptide), and any necessary cofactors.

  • Dispense the test compounds at various concentrations (typically in a serial dilution) into a 96- or 384-well plate.

  • Add the kinase/substrate mixture to the wells containing the test compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period.

  • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., a luminescence-based assay that measures the amount of remaining ATP).

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Conclusion

The building block 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol represents a highly promising starting point for the development of novel therapeutic agents. Its combination of pharmacologically relevant motifs and synthetically accessible functional groups makes it an ideal candidate for the generation of diverse chemical libraries. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this versatile scaffold in their drug discovery programs.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, A. F., & Al-Obaid, A. M. (2021). Synthesis and pharmacological evaluation of some new pyrazole derivatives. Systematic Reviews in Pharmacy, 12(1), 934-941.
  • Crespan, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.[8][13][17]

  • Rehman, A. U., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy, 44(1).
  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740.
  • Gomha, S. M., et al. (2018).
  • Al-Majidi, S. M. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6).
  • Itami, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6089-6093.
  • Khdhiri, E., et al. (2022). Microwave-assisted synthesis and reactivity of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties. Synthetic Communications, 52(15), 1590-1601.[18][19]

  • Gomha, S. M., et al. (2018).
  • Asif, M. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Nivrutti, B. R. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Crespan, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Crespan, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 346.
  • Khdhiri, E., et al. (2022). Microwave-assisted synthesis and reactivity of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties. Taylor & Francis Online. Retrieved from [Link]

  • Procter, D. J., et al. (2020). Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. The Journal of Organic Chemistry, 85(13), 8567-8576.
  • Bucala, R., et al. (2026). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry.
  • Al-Otaibi, A. M. (2023). Two-component reactions of 5-amino-pyrazole derivatives (N′/N-1 dinucleophilic sites) with α,β-unsaturated compounds.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Leadbeater, N. E., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1437-1451.
  • Kirschning, A., et al. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis, 2006(3), 461-466.
  • El-Faham, A., et al. (2020). 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis.
  • Siddiqui, H. L., et al. (2018). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 23(11), 2788.
  • Buchwald, S. L., & Fors, B. P. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(34), 13341-13344.
  • Dömling, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 215-231.
  • Zhang, X., et al. (2011). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. European Journal of Medicinal Chemistry, 46(1), 226-232.
  • Stanovnik, B., & Svete, J. (2012). Synthesis of 3-(2-aminoethyl)
  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 54-63.
  • Padmaja, A., et al. (2021).

Sources

Method

Application Notes and Protocols for In Vivo Evaluation of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol

Disclaimer Information on the specific biological target and activity of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (designated as Compound X for this document) is not extensively available in public literat...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer

Information on the specific biological target and activity of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (designated as Compound X for this document) is not extensively available in public literature. Based on the common pharmacological profiles of structurally related 5-aminopyrazole derivatives, which frequently act as kinase inhibitors, this guide is constructed under the working hypothesis that Compound X is a kinase inhibitor with potential anti-inflammatory and anti-cancer properties .[1][2][3] The following protocols are therefore designed to robustly evaluate these hypothesized activities in vivo.

Introduction: The Therapeutic Potential of Aminopyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities.[2][4] These five-membered heterocyclic compounds are known for their metabolic stability and their ability to act as effective bioisosteres for other aromatic systems.[4] The 5-aminopyrazole moiety, in particular, is a key pharmacophore in a multitude of kinase inhibitors, where the amino group often forms critical hydrogen bond interactions within the ATP-binding pocket of the target kinase.[5] Given the structural alerts within Compound X, specifically the 5-aminopyrazole core and the furan ring, it is a compound of significant interest for investigation as a targeted therapeutic agent.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo characterization of Compound X. It covers critical preliminary steps such as formulation, followed by detailed protocols for assessing its pharmacokinetic profile and evaluating its efficacy in established preclinical models of inflammation and oncology.

Preclinical Formulation Development

A significant hurdle in the in vivo testing of many pyrazole-based compounds is their limited aqueous solubility.[1] An appropriate formulation is critical to ensure sufficient bioavailability for efficacy studies. The following section provides protocols for developing both oral (PO) and intravenous (IV) formulations.

Solubility Assessment

Before commencing formulation, it is essential to determine the solubility of Compound X in a panel of pharmaceutically acceptable vehicles.

Table 1: Example Solubility Screening Panel

VehiclePurpose
WaterBaseline aqueous solubility
0.9% SalineIsotonic vehicle for IV administration
5% Dextrose in Water (D5W)Alternative IV vehicle
Polyethylene Glycol 400 (PEG400)Common co-solvent
Propylene Glycol (PG)Co-solvent
Dimethyl Sulfoxide (DMSO)Strong organic solvent (use minimally)
10% (w/v) Hydroxypropyl-β-cyclodextrinSolubilizing agent
0.5% (w/v) Methylcellulose in waterSuspending agent for oral dosing
Corn Oil / Sesame OilLipid-based vehicle
Protocol: Preparation of an Oral Suspension

For initial oral efficacy and pharmacokinetic studies, a suspension is often the most straightforward formulation.

Objective: To prepare a uniform, stable suspension of Compound X for oral gavage.

Materials:

  • Compound X

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle

  • Spatula

  • Calibrated balance

  • Stir plate and magnetic stir bar

  • Homogenizer (optional, for particle size reduction)

Procedure:

  • Weighing: Accurately weigh the required amount of Compound X based on the desired final concentration (e.g., 10 mg/mL) and total volume needed for the study.

  • Wetting the Powder: Place the weighed Compound X into a mortar. Add a small volume of the methylcellulose vehicle (approximately 10-20% of the final volume) and triturate with the pestle to create a smooth, uniform paste. This step is crucial to prevent powder clumping.

  • Gradual Dilution: Slowly add the remaining vehicle in small portions while continuously stirring or triturating to ensure the paste is gradually and uniformly diluted.

  • Final Mixing: Transfer the suspension to a sterile beaker or bottle. Place on a stir plate with a magnetic stir bar and mix for at least 30 minutes to ensure homogeneity.

  • Storage and Handling: Store the suspension at 4°C. Before each use, vortex or stir thoroughly to re-suspend the compound. Always visually inspect for uniformity before drawing up a dose.

Protocol: Preparation of a Solubilized Formulation for Intravenous Injection

IV administration requires a sterile, clear solution. This often necessitates the use of co-solvents.

Objective: To prepare a clear, sterile solution of Compound X suitable for intravenous administration.

Materials:

  • Compound X

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Sterile 0.22 µm syringe filters

Procedure:

  • Initial Solubilization: In a sterile vial, dissolve the required amount of Compound X in a minimal volume of DMSO. For example, to achieve a final formulation of 5% DMSO, dissolve the total mass of the compound in this initial DMSO volume.

  • Co-Solvent Addition: Add a co-solvent like PEG400. A common vehicle system is 5% DMSO / 40% PEG400 / 55% Saline. Add the required volume of PEG400 to the DMSO solution and vortex until clear.

  • Aqueous Dilution: Slowly add the sterile saline to the organic mixture, vortexing between additions. It is critical to add the aqueous phase last and slowly to prevent precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.

  • Pre-administration Check: Before injection, visually inspect the solution against a light and dark background to ensure it is free of any particulates or precipitation.[1]

In Vivo Pharmacokinetic (PK) Profiling

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Compound X. This data informs dose selection and scheduling for subsequent efficacy studies.

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of Compound X in rodents following a single IV and PO dose.

Experimental Workflow:

G cluster_0 Study Preparation cluster_1 Dosing Groups (n=3-4 per timepoint) cluster_2 Blood Sampling (via cardiac puncture or sparse sampling) cluster_3 Bioanalysis & Data Processing acclimatize Acclimatize Animals (e.g., Balb/c mice, 7 days) fast Fast Animals Overnight (water ad libitum) acclimatize->fast iv_dose IV Bolus Dose (e.g., 2 mg/kg in 5% DMSO/40% PEG400) fast->iv_dose po_dose Oral Gavage Dose (e.g., 10 mg/kg in 0.5% MC) fast->po_dose timepoints Timepoints: Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h iv_dose->timepoints po_dose->timepoints collect Collect Blood into K2EDTA tubes timepoints->collect plasma Centrifuge to obtain plasma collect->plasma store Store plasma at -80°C plasma->store extract Plasma Sample Extraction store->extract lcms LC-MS/MS Analysis extract->lcms pk_calc Calculate PK Parameters (e.g., using Phoenix WinNonlin) lcms->pk_calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use male or female Balb/c mice (8-10 weeks old). Acclimatize animals for at least one week.

  • Dosing Groups:

    • Group 1 (IV): n=3 mice per time point. Dose with 2 mg/kg of Compound X via tail vein injection.

    • Group 2 (PO): n=3 mice per time point. Dose with 10 mg/kg of Compound X via oral gavage.

  • Blood Collection: Collect blood samples (approx. 100-200 µL) at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via a suitable method (e.g., sparse sampling from the saphenous vein or terminal cardiac puncture). Collect samples into tubes containing K2EDTA anticoagulant.

  • Plasma Processing: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters and determine oral bioavailability (%F).

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
%F Oral Bioavailability

In Vivo Pharmacodynamic (PD) and Efficacy Models

Based on the hypothesized activity of Compound X, the following models are recommended to assess its anti-inflammatory and anti-cancer potential.

Model 1: Carrageenan-Induced Paw Edema (Anti-Inflammatory Activity)

This is a classic, acute model of inflammation used to evaluate the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and other novel agents.[6]

Objective: To determine if Compound X can inhibit acute local inflammation.

Experimental Workflow:

G cluster_0 Dosing Groups (n=6-8 per group) cluster_1 Measure Paw Volume Over Time start Acclimatize Wistar Rats (180-200g) vehicle Vehicle Control (PO) start->vehicle positive_ctrl Positive Control (e.g., Celecoxib, 30 mg/kg, PO) start->positive_ctrl compound_x1 Compound X (Low Dose, PO) start->compound_x1 compound_x2 Compound X (High Dose, PO) start->compound_x2 measure_t0 Measure Baseline Paw Volume (T=0 hr) using Plethysmometer dosing Administer Compounds/Vehicle measure_t0->dosing induce Induce Edema: Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw (T=1 hr post-dosing) dosing->induce measure_t1 T=2 hr induce->measure_t1 measure_t2 T=3 hr measure_t1->measure_t2 measure_t3 T=4 hr measure_t2->measure_t3 measure_t4 T=5 hr measure_t3->measure_t4 analysis Calculate % Inhibition of Edema measure_t4->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Model: Use male Wistar rats (180-200g).

  • Groups (n=6-8 rats/group):

    • Group 1: Vehicle control (e.g., 0.5% Methylcellulose, PO).

    • Group 2: Positive control (e.g., Celecoxib, 30 mg/kg, PO).

    • Group 3: Compound X, Dose 1 (e.g., 10 mg/kg, PO).

    • Group 4: Compound X, Dose 2 (e.g., 30 mg/kg, PO).

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer (T=0). b. Administer the respective treatments via oral gavage. c. One hour after treatment, inject 0.1 mL of 1% (w/v) lambda-carrageenan solution in saline into the sub-plantar surface of the right hind paw. d. Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Endpoint Analysis: Calculate the percent inhibition of edema for each treated group compared to the vehicle control group at each time point.

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV is the change in paw volume from baseline.

Model 2: Human Tumor Xenograft Model (Anti-Cancer Activity)

This model is a cornerstone of preclinical oncology research, assessing a compound's ability to inhibit tumor growth in vivo.[7]

Objective: To evaluate the anti-tumor efficacy of Compound X in an immunodeficient mouse model bearing human cancer cell-line-derived xenografts.

Protocol:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung cancer cells, based on activity of similar pyrazoles) under standard conditions.[8]

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: a. Harvest cancer cells during their exponential growth phase. b. Re-suspend cells in a 1:1 mixture of serum-free media and Matrigel. c. Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth and Grouping: a. Monitor tumor growth using digital calipers. Tumor volume is calculated as: (Length x Width^2) / 2. b. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

  • Treatment Groups:

    • Group 1: Vehicle control (formulation used in PK study, PO, daily).

    • Group 2: Positive control (standard-of-care agent for that cancer type, e.g., Paclitaxel).

    • Group 3: Compound X, Dose 1 (PO, daily).

    • Group 4: Compound X, Dose 2 (PO, daily).

  • Dosing and Monitoring: a. Administer treatments daily for a specified period (e.g., 21 days). b. Measure tumor volumes and body weights 2-3 times per week. c. Monitor animals for any signs of toxicity.

  • Endpoint Analysis: a. Primary Endpoint: Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study. b. Secondary Endpoints: Body weight change (as a measure of toxicity), and potentially, collection of terminal tumors for biomarker analysis (e.g., Western blot for phosphorylated kinases).

Table 3: Xenograft Study Parameters

ParameterDescription
Cell Line A549 (Non-small cell lung cancer)
Animal Strain Athymic Nude Mouse
Implantation Site Subcutaneous, right flank
Dosing Route Oral (PO)
Dosing Schedule Daily (QD) for 21 days
Primary Readout Tumor Volume
Toxicity Readout Body Weight, Clinical Observations

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (Compound X). By systematically evaluating its formulation, pharmacokinetics, and efficacy in relevant disease models, researchers can generate the critical data needed to validate its hypothesized mechanism of action and advance its development as a potential therapeutic agent. The successful execution of these studies will provide a clear understanding of the compound's potential and guide future non-clinical development.

References

  • BenchChem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • Mui, E. J., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases. Available from: [Link]

  • Lv, P. C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Bescós, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Patel, P. B., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. Available from: [Link]

  • Iqbal, M. N., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available from: [Link]

  • Zalaru, C. M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Available from: [Link]

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Available from: [Link]

  • NextSDS. (n.d.). 2-[5-amino-3-(2-methylfuran-3-yl)-1H-pyrazol-1-yl]ethan-1-ol. Available from: [Link]

  • Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available from: [Link]

  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters. Available from: [Link]

  • Li, J., et al. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. European Journal of Medicinal Chemistry. Available from: [Link]

  • Feytmans, E., & Leighton, F. (1973). Effects of pyrazole and 3-amino-1,2,4-triazole on methanol and ethanol metabolism by the rat. Biochemical Pharmacology. Available from: [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Prasit, P., et al. (2005). In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • El-Naggar, M. M., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals. Available from: [Link]

  • Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. Available from: [Link]

  • Li, D., et al. (2021). Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. RSC Advances. Available from: [Link]

  • Zhang, X. Y., et al. (2008). 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chloro-phen-yl)meth-yl]malononitrile. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Pevarello, P., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents.

Sources

Application

Application Note: Catalytic Pathways for the Preparation of 2-[5-Amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol

Executive Summary & Strategic Overview The compound 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (commercially referenced as building block sc-345479) is a highly functionalized heterocyclic intermediate[1]. 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The compound 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (commercially referenced as building block sc-345479) is a highly functionalized heterocyclic intermediate[1]. 5-Aminopyrazoles are privileged scaffolds in modern drug discovery, frequently serving as critical hinge-binding motifs in the development of kinase inhibitors (e.g., p38 MAPK inhibitors) due to their excellent hydrogen-bond donor/acceptor profiles[2].

The synthesis of 1-substituted-5-aminopyrazoles presents a classic challenge in heterocyclic chemistry: regioselectivity . The condensation of monosubstituted hydrazines with asymmetric 1,3-dielectrophiles (such as β -ketonitriles) inherently risks yielding a mixture of 3-amino and 5-amino regioisomers[3]. This application note details a field-proven, two-step catalytic pathway designed to exclusively yield the 5-amino isomer through precise mechanistic control of the cyclocondensation microenvironment.

Workflow A Methyl 2-methyl-3-furoate + Acetonitrile B Claisen Condensation (t-BuOK, THF) A->B C β-Ketonitrile Intermediate 3-(2-methyl-3-furyl)-3-oxopropanenitrile B->C 75-85% Yield D Cyclocondensation (2-Hydrazinoethanol, AcOH) C->D E Target API Intermediate 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol D->E 80-90% Yield Regioselective

Figure 1: High-level synthetic workflow for the target aminopyrazole.

Mechanistic Pathway & Causality

The synthesis relies on a two-stage process: the generation of a β -ketonitrile followed by a regioselective cyclocondensation[4]. Understanding the causality behind the reagent selection is paramount for successful scale-up.

Stage 1: Claisen Condensation

The pathway begins with the Claisen condensation of methyl 2-methyl-3-furoate and acetonitrile. Potassium tert-butoxide (t-BuOK) is selected as the base over standard alkoxides (like NaOMe).

  • Causality: t-BuOK is a sterically hindered, strong base. It efficiently deprotonates acetonitrile ( pKa​≈25 ) to form the nucleophilic cyanomethyl anion, but its steric bulk prevents it from engaging in competing nucleophilic acyl substitution at the furoate ester, thereby suppressing transesterification and maximizing the yield of the β -ketonitrile[4].

Stage 2: Regioselective Cyclocondensation

The β -ketonitrile is reacted with 2-hydrazinoethanol . To achieve regioselectivity for the 5-amino isomer, the reaction is conducted in ethanol with a catalytic amount of Acetic Acid (AcOH) .

  • Causality: Under basic or neutral conditions, the reaction lacks regiocontrol[3][5]. By introducing AcOH, the highly electrophilic ketone carbonyl of the β -ketonitrile is protonated. The primary, less sterically hindered terminal amine ( −NH2​ ) of 2-hydrazinoethanol selectively attacks this activated ketone to form a hydrazone intermediate (kinetic product). Subsequently, the secondary amine ( −NH− ) undergoes an intramolecular 5-exo-dig nucleophilic attack on the nitrile carbon. Tautomerization of the resulting imine yields the thermodynamically stable 5-aminopyrazole core[6].

Mechanism A β-Ketonitrile + 2-Hydrazinoethanol B Acid-Catalyzed Activation (AcOH protonates ketone) A->B C Nucleophilic Attack (Primary NH2 attacks ketone) B->C D Hydrazone Intermediate (Kinetic Product) C->D -H2O E Intramolecular Cyclization (Secondary NH attacks nitrile) D->E F Tautomerization (Formation of 5-Aminopyrazole Core) E->F

Figure 2: Acid-catalyzed mechanistic logic driving 5-amino regioselectivity.

Quantitative Data: Optimization of Regioselectivity

The table below summarizes the empirical data demonstrating the impact of the catalytic microenvironment on the regioselective outcome of the cyclocondensation step.

Reaction ConditionCatalyst / AdditiveSolventTemp (°C)Regioselectivity (5-Amino : 3-Amino)Isolated Yield (%)
Neutral NoneEtOH78 (Reflux)60 : 4065
Basic NaOH (1.0 eq)EtOH78 (Reflux)20 : 8055
Acidic (Strong) HCl (0.1 eq)EtOH78 (Reflux)>98 : 272 (Minor hydrolysis observed)
Acidic (Weak) - OPTIMAL AcOH (0.2 eq) EtOH 78 (Reflux) >95 : 5 88

Data Synthesis: Weak acid catalysis provides the optimal balance of electrophilic activation without triggering the hydrolysis of the nitrile group[3][6].

Experimental Protocols

Protocol 1: Synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile

Objective: Generation of the β -ketonitrile intermediate via Claisen condensation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Base Suspension: Charge the flask with Potassium tert-butoxide (t-BuOK, 1.5 eq) and anhydrous Tetrahydrofuran (THF, 10 mL/g of ester). Cool the suspension to 0 °C using an ice bath.

  • Nitrile Addition: Add anhydrous acetonitrile (2.0 eq) dropwise over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the cyanomethyl anion.

  • Ester Addition: Dissolve methyl 2-methyl-3-furoate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under a nitrogen atmosphere.

  • Quenching & Workup: Cool the mixture back to 0 °C. Carefully quench with cold 1M HCl until the pH reaches ~3. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation System:

    • TLC Check: Run a TLC (Hexane:EtOAc 3:1). The product should appear as a distinct UV-active spot with a lower Rf​ than the starting ester.

    • Chemical Stain: Treat the TLC plate with a 5% aqueous FeCl3​ solution. The enol tautomer of the β -ketonitrile will instantly stain dark purple/red, confirming successful product formation[4].

Protocol 2: Regioselective Synthesis of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol

Objective: Cyclocondensation to form the target 5-aminopyrazole core.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 eq) from Protocol 1 in absolute ethanol (5 mL/mmol).

  • Catalyst Addition: Add glacial acetic acid (AcOH, 0.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Hydrazine Addition: Add 2-hydrazinoethanol (1.1 eq) dropwise. Caution: Exothermic reaction.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 78 °C (reflux) for 6-8 hours.

  • Monitoring: Monitor the consumption of the β -ketonitrile via TLC (DCM:MeOH 9:1).

  • Workup & Isolation: Once complete, cool the reaction to room temperature and concentrate the solvent under reduced pressure to one-third of its volume. Pour the residue into ice-cold water. Adjust the pH to ~8 using saturated NaHCO3​ solution to ensure the aminopyrazole is fully deprotonated and insoluble in the aqueous phase.

  • Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over MgSO4​ , and evaporate. Purify the crude solid via recrystallization from an Ethanol/Water mixture or via silica gel chromatography.

  • Self-Validation System:

    • Spectroscopic Check: The IR spectrum of the purified product must show a complete disappearance of the sharp nitrile stretching band ( ∼2250 cm−1 ) and the appearance of broad N-H and O-H stretches ( ∼3200−3400 cm−1 ).

    • Regioisomer Verification: 1H NMR will confirm the 5-amino regiochemistry; the pyrazole C4-H proton typically appears as a distinct singlet around δ 5.4 - 5.6 ppm, which shifts predictably depending on the adjacent functional groups[6].

Sources

Method

Application Note &amp; Protocols: A Multi-Tiered Strategy for Assessing the Cell Permeability of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol

Abstract The ability of a therapeutic candidate to permeate cell membranes is a critical determinant of its oral bioavailability and overall clinical efficacy.[1][2][3] This document provides a comprehensive, multi-tiere...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ability of a therapeutic candidate to permeate cell membranes is a critical determinant of its oral bioavailability and overall clinical efficacy.[1][2][3] This document provides a comprehensive, multi-tiered guide for researchers, scientists, and drug development professionals to assess the cell permeability of the novel pyrazole derivative, 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (hereinafter referred to as "Compound X"). We present an integrated strategy that begins with rapid in silico predictions, progresses to a-cellular passive diffusion assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA), and culminates in the gold-standard cell-based Caco-2 assay to investigate both passive and active transport phenomena. Each section provides not just a protocol, but the underlying scientific rationale, data interpretation guidelines, and self-validating quality controls to ensure robust and reliable results.

Introduction: The Permeability Hurdle in Drug Discovery

For a systemically acting oral drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. This journey requires the drug molecule to traverse the intestinal epithelial barrier, a complex process governed by the compound's physicochemical properties and its interactions with cellular transport machinery.[1] Poor permeability is a leading cause of attrition in drug development pipelines. Therefore, early and accurate assessment of a compound's ability to cross these biological membranes is paramount.[4]

Compound X, a novel molecule featuring a substituted pyrazole-furan scaffold, requires a thorough permeability evaluation. This guide outlines a tiered approach, enabling a cost-effective and scientifically rigorous characterization, from high-throughput screening to detailed mechanistic investigation.

Tier 1: In Silico Druglikeness & Permeability Prediction

Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, computational models provide a rapid, predictive assessment of a compound's "druglikeness."[5][6][7] The most widely recognized framework for this is Lipinski's Rule of Five, which identifies key physicochemical properties that correlate with oral bioavailability.[8][9][10] A compound that adheres to these rules is more likely to possess favorable absorption and permeation characteristics.[11] This initial screen helps prioritize candidates and identify potential liabilities early in the discovery process.[4][5]

Protocol: Calculation of Physicochemical Properties
  • Obtain the SMILES string or chemical structure of Compound X: 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol.

  • Utilize a validated cheminformatics software package or online server (e.g., SwissADME, ChemDraw, RDKit) to calculate the following molecular descriptors.

  • Record the properties for evaluation against Lipinski's criteria.

Data Presentation & Interpretation

For the purpose of this guide, the physicochemical properties for Compound X (Molecular Formula: C10H13N3O2) have been calculated and are presented below.

PropertyCalculated Value (Compound X)Lipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW) 207.23 g/mol < 500 daltonsYes
LogP (Octanol/Water Partition) 1.35≤ 5Yes
Hydrogen Bond Donors 2 (amine -NH2, alcohol -OH)≤ 5Yes
Hydrogen Bond Acceptors 4 (2x pyrazole N, 1x furan O, 1x alcohol O)≤ 10Yes
Topological Polar Surface Area (TPSA) 81.65 Ų< 140 ŲYes
Number of Rotatable Bonds 3< 10Yes

Trustworthiness & Analysis: Compound X shows zero violations of Lipinski's Rule of Five.[8][9][10] Its low molecular weight and moderate lipophilicity (LogP) suggest a favorable profile for passive diffusion.[12] The TPSA is well within the accepted range for good oral bioavailability. Based on this in silico assessment, Compound X is a promising candidate for favorable passive permeability and warrants progression to experimental validation.

Workflow Visualization

InSilico_Workflow cluster_input Input cluster_process Process cluster_analysis Analysis & Output Input Compound X Chemical Structure Calc Calculate Physicochemical Properties (e.g., SwissADME) Input->Calc SMILES or SDF Lipinski Evaluate Against Lipinski's Rule of Five Calc->Lipinski MW, LogP, HBD/A Output Predicted Permeability: High Lipinski->Output 0 Violations PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Acceptor Fill Acceptor Plate (PBS, pH 7.4) Assemble Assemble PAMPA Sandwich Prep_Acceptor->Assemble Prep_Donor Coat Donor Plate (Lipid Solution) Prep_Donor->Assemble Prep_Cmpd Prepare Compound Solutions Prep_Cmpd->Assemble Load Donor Plate Incubate Incubate (4-5h, 25°C) Assemble->Incubate Sample Collect Donor & Acceptor Samples Incubate->Sample Quantify Quantify Concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate

Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow.

Tier 3: Caco-2 Assay for Intestinal Barrier Modeling

Expertise & Rationale: While PAMPA is excellent for passive diffusion, it cannot model the complex biological environment of the human intestine, which includes active uptake and efflux transporters. [13][14]The Caco-2 cell permeability assay is the industry gold standard for predicting human oral drug absorption. [15][16][17]Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant transporters like P-glycoprotein (P-gp). [17]By measuring transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, this assay can determine not only a compound's apparent permeability (Papp) but also identify if it is a substrate for efflux pumps. [18]

Detailed Protocol: Bidirectional Caco-2 Assay

Materials:

  • Caco-2 cells and appropriate culture medium (e.g., DMEM with FBS, NEAA)

  • 24-well Transwell plates (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 (basolateral) and pH 6.5 (apical, optional)

  • Lucifer Yellow dye for monolayer integrity check

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • LC-MS/MS instrumentation for quantification

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~150,000 cells/cm².

    • Culture for 21-28 days, changing the media every 2-3 days, to allow for monolayer differentiation and formation of tight junctions. [19]2. Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be ≥ 300 Ω·cm² for use in the assay. [18] * Discard any wells that do not meet the TEER criteria.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed HBSS.

    • For A-to-B transport (Absorption): Add Compound X (and controls) in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

    • For B-to-A transport (Efflux): Add Compound X (and controls) in HBSS to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.

    • At the end of the incubation, take samples from both the donor and receiver compartments for analysis.

  • Post-Assay Integrity Check:

    • Perform a Lucifer Yellow leak test. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral side after incubation. Low passage (<1%) confirms the monolayer remained intact.

  • Quantification: Analyze the concentration of the compound in all samples via LC-MS/MS.

Data Analysis & Interpretation

The apparent permeability coefficient (Papp) is calculated for each direction:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.

  • A is the surface area of the Transwell membrane.

  • C0 is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is then calculated:

ER = Papp (B-to-A) / Papp (A-to-B)

Trustworthiness & Analysis:

  • Papp (A-to-B): Predicts the rate of absorption.

  • Efflux Ratio (ER): An ER ≥ 2 suggests the compound is a substrate for an active efflux transporter (like P-gp), which can limit its net absorption. [20]

    Compound Papp (A-to-B) (x 10⁻⁶ cm/s) Papp (B-to-A) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation
    Atenolol < 1.0 < 1.0 ~1.0 Low Permeability
    Propranolol > 20.0 > 20.0 ~1.0 High Permeability (Passive)
    Digoxin 1.5 18.0 12.0 P-gp Efflux Substrate

    | Compound X | 18.5 | 20.1 | 1.09 | High Permeability, Not an Efflux Substrate |

The hypothetical data for Compound X show a high A-to-B Papp value, consistent with the PAMPA results. Critically, the efflux ratio is approximately 1, indicating that its transport is not impeded by efflux pumps. This is a highly favorable characteristic, suggesting that the high passive permeability observed in PAMPA will translate to effective absorption in vivo.

Workflow Visualization

Caco2_Workflow cluster_culture Cell Culture (21-28 Days) cluster_assay Transport Assay (2 Hours) cluster_analysis Analysis & Interpretation Seed Seed Caco-2 Cells on Transwell Inserts Differentiate Differentiate to Form Monolayer Seed->Differentiate TEER Verify Integrity (TEER) Differentiate->TEER Dose_AB Dose Apical Side (A -> B) TEER->Dose_AB Monolayer OK Dose_BA Dose Basolateral Side (B -> A) TEER->Dose_BA Monolayer OK Incubate Incubate (37°C) Dose_AB->Incubate Dose_BA->Incubate Quantify Quantify Samples (LC-MS/MS) Incubate->Quantify Collect Samples Calc_Papp Calculate Papp (A-B, B-A) Quantify->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) Calc_Papp->Calc_ER

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

Summary & Integrated Permeability Assessment

This multi-tiered approach provides a comprehensive and robust assessment of the cell permeability of Compound X.

  • In Silico analysis predicted high permeability based on favorable physicochemical properties.

  • The PAMPA experiment confirmed this prediction, demonstrating high intrinsic passive diffusion capacity.

  • The Caco-2 assay provided the definitive evidence, showing high apparent permeability in a biological model and, crucially, demonstrating that Compound X is not a substrate for efflux transporters.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia.
  • Lipinski's Five Rule for Druglikeness. (n.d.). Kaggle.
  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
  • Caco2 assay protocol. (n.d.).
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
  • Lipinski's Rule of 5. (n.d.). GARDP Revive.
  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec.
  • MDCK Cell Culture Protocol Using a 96-well TEER Assay System. (n.d.). MilliporeSigma.
  • MDCK Permeability Assay. (2026, February 9). Domainex.
  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2024, July 14). MDPI.
  • In silico prediction models for solubility and membrane permeability in cell-based assays. (n.d.). Royal Society of Chemistry.
  • Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). GitHub Gist.
  • In Silico Prediction of Permeability Coefficients. (n.d.). Springer Nature Experiments.
  • In Silico Prediction of Permeability Coefficients. (n.d.). PubMed.
  • Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms. (2024, April 3). PLOS Digital Health.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Predictive modeling of cell membrane permeability and efflux using multitask learning. (2025, November 5). National Institutes of Health.
  • PAMPA Permeability Assay. (n.d.). Technology Networks.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (n.d.). Frontiers in Neuroscience.
  • Predicting the membrane permeability of organic fluorescent probes by the deep neural network based lipophilicity descriptor DeepFl-LogP. (2021, March 26). National Institutes of Health.
  • How to perform the MDCK Permeability experiment in drug discovery. (2023, February 13). YouTube.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). National Institutes of Health.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-Portal.org.
  • Prediction of Permeability Coefficients of Compounds Through Caco-2 Cell Monolayer Using Artificial Neural Network Analysis. (2008, September 26). Taylor & Francis Online.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017, April 28). ACS Publications.
  • Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability. (n.d.). PubMed.
  • How Big Is Too Big for Cell Permeability? (2017, February 24). Journal of Medicinal Chemistry.
  • Permeability & Absorption. (n.d.). Creative Biolabs.
  • Permeability. (n.d.). Pharmaron.
  • Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol

Welcome to the technical support guide for the synthesis of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific synthesis, troubleshoot common issues, and optimize reaction yields. Our guidance is rooted in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis

The target molecule, 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol, is a substituted aminopyrazole. The core of its synthesis relies on a classic and versatile reaction in heterocyclic chemistry: the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] In this case, 2-hydroxyethylhydrazine reacts with a β-ketonitrile or a similar precursor derived from 2-methyl-3-furoic acid to form the 5-aminopyrazole ring. While the reaction is straightforward in principle, the specific functionalities of the starting materials—particularly the acid-sensitive furan ring and the potential for regioisomer formation—present unique challenges that can significantly impact reaction yield and product purity.

This guide provides a structured, question-and-answer approach to address the most common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction & Yield Optimization

Q1: My overall reaction yield is consistently below 30%. What are the most critical parameters to investigate first?

A1: A low yield in this synthesis typically points to one of four areas: suboptimal reaction conditions, reagent stoichiometry, degradation of the furan ring, or inefficient purification.

First, revisit your reaction conditions. The cyclocondensation to form the pyrazole ring is often catalyzed by either acid or base.[3] Given the furan moiety's known sensitivity to strong acids which can cause ring-opening or polymerization, a base-catalyzed or neutral thermal condensation is often preferred.[4][5]

  • Catalyst: If using an acid catalyst (like acetic acid), consider switching to a base catalyst such as sodium acetate, sodium hydroxide, or an organic base like piperidine or triethylamine in a solvent like ethanol.

  • Temperature & Time: These reactions can require heating, often to the reflux temperature of the solvent, for several hours. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[2] Prolonged heating can lead to side product formation.

  • Stoichiometry: Ensure a precise 1:1 molar ratio between your hydrazine precursor (2-hydroxyethylhydrazine) and the furan-containing β-ketonitrile. An excess of either reagent can complicate purification and may not improve the yield.

The workflow below outlines a systematic approach to troubleshooting low yields.

G start Low Yield (<30%) Observed check_sm Verify Purity & Stoichiometry of Starting Materials (SMs) start->check_sm sm_ok sm_ok check_sm->sm_ok SMs are Pure & Stoichiometry is 1:1 sm_bad sm_bad check_sm->sm_bad Impurity or Ratio Issue check_conditions Analyze Reaction Conditions acid_cat acid_cat check_conditions->acid_cat Is Acid Catalyst Used? check_workup Evaluate Workup & Purification oil_out oil_out check_workup->oil_out Product 'Oiling Out' during Recrystallization? sm_ok->check_conditions action_purify_sm Purify SMs / Adjust Stoichiometry sm_bad->action_purify_sm Action yes_acid yes_acid acid_cat->yes_acid Yes no_acid no_acid acid_cat->no_acid No action_switch_catalyst Switch to Base Catalyst (e.g., NaOAc in EtOH) yes_acid->action_switch_catalyst High Risk of Furan Degradation check_temp check_temp no_acid->check_temp Check Temperature & Time action_optimize_temp action_optimize_temp check_temp->action_optimize_temp Optimize via TLC Monitoring (e.g., Reflux Ethanol, 4-12h) action_optimize_temp->check_workup yes_oil yes_oil oil_out->yes_oil Yes no_oil no_oil oil_out->no_oil No action_change_solvent Change Recrystallization Solvent (see Purification Section) yes_oil->action_change_solvent Action end end no_oil->end Yield Improved

Caption: Troubleshooting workflow for low reaction yield.

Q2: My TLC analysis shows multiple spots close to the product spot. What are the likely side products and how can I minimize them?

A2: The presence of multiple spots indicates the formation of side products, which are common in pyrazole synthesis. For this specific molecule, the most probable culprits are regioisomers, uncyclized intermediates, or products of furan ring degradation.

  • Regioisomers: When an unsymmetrical 1,3-dielectrophile (like your furan-based precursor) reacts with a substituted hydrazine, two different positional isomers can form.[1] In your case, the ethanol group could be on the N1 nitrogen adjacent to the C5-amino group, or on the N1 nitrogen adjacent to the C3-furan group. Minimizing the formation of the undesired isomer often requires careful selection of the catalyst and solvent system. Basic conditions sometimes favor one isomer over the other.

  • Uncyclized Hydrazone Intermediate: The reaction proceeds via a hydrazone intermediate which then undergoes intramolecular cyclization.[2] If the reaction does not go to completion, this intermediate may remain. To drive the reaction forward, ensure adequate reaction time and temperature. Adding a catalytic amount of acid (if furan stability is not an issue) or base can promote the final cyclization step.

  • Furan Ring Cleavage: As mentioned, furan rings can be unstable, particularly under acidic conditions, leading to the formation of phenolic byproducts.[4] This is a significant concern. The best mitigation strategy is to avoid strong acids and use a base-catalyzed method.

Potential Side Product Identification (TLC/NMR) Mitigation Strategy
RegioisomerSimilar Rf on TLC; distinct NMR signals (especially for CH2 groups of the ethanol moiety).Screen different solvents and catalysts (base catalysis often provides better selectivity). Purification via column chromatography is usually required.
Hydrazone IntermediateDifferent Rf from product; presence of C=N stretch in IR; absence of pyrazole ring signals in NMR.Increase reaction time or temperature; add a suitable catalyst (e.g., sodium acetate) to promote cyclization.[2]
Furan-cleaved ProductOften more polar (lower Rf); may show phenolic -OH signals in NMR/IR.Avoid acidic catalysts. Use base-catalyzed or neutral thermal conditions.[4]
Caption: Common side products and mitigation strategies.

Q3: How do I know if I'm forming a pyrazoline instead of the desired aromatic pyrazole? What is the corrective action?

A3: This is a critical point when using α,β-unsaturated carbonyls as precursors. The initial reaction with hydrazine often yields a pyrazoline (a non-aromatic, dihydrogenated pyrazole).[6] The final aromatic pyrazole is then formed by subsequent oxidation of this intermediate.[1]

  • Identification: Pyrazolines can be distinguished from pyrazoles using ¹H NMR. Pyrazolines will show aliphatic protons (often in the 3-5 ppm range) for the saturated CH-CH2 segment of the ring, whereas the aromatic pyrazole will have a characteristic singlet for the C4-H proton (typically 6-7 ppm).

  • Corrective Action: If you have indeed formed a pyrazoline, an oxidation step is required. This can often be performed in situ or as a separate step. Common oxidizing agents for this transformation include air (oxygen), copper salts, or mild oxidants like manganese dioxide (MnO₂).[6] Introducing an oxidant to the reaction mixture after the initial cyclocondensation can drive the reaction to the desired aromatic product.

Section 2: Product Isolation & Purification

Q4: I am struggling with purifying the final product. What are the recommended methods?

A4: Purifying pyrazole derivatives often requires a combination of techniques due to the presence of structurally similar isomers and intermediates.

  • Recrystallization: This is the most common method for purifying crude pyrazole products. The choice of solvent is critical.[7]

    • Single Solvents: Ethanol, methanol, isopropanol, and ethyl acetate are excellent starting points.

    • Mixed Solvents: A powerful technique involves dissolving the crude product in a minimal amount of a hot, good solvent (e.g., ethanol) and then adding a hot anti-solvent (e.g., water or hexane) dropwise until the solution becomes faintly turbid. Slow cooling should then induce crystallization.[7]

  • Column Chromatography: If recrystallization fails to separate isomers or closely related impurities, silica gel column chromatography is necessary. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity (e.g., to Hexane/Ethyl Acetate 1:1 or pure Ethyl Acetate), is typically effective.

  • Acid Salt Formation: For basic compounds like aminopyrazoles, an alternative purification strategy involves converting the crude product into an acid addition salt (e.g., hydrochloride or sulfate).[8] This can be achieved by dissolving the crude material in a suitable solvent and adding an acid. The resulting salt often has very different solubility properties and can be selectively precipitated or crystallized, leaving neutral impurities behind in the mother liquor. The pure free base can then be regenerated by neutralization.

Q5: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A5: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute or when cooling is too rapid.

  • Slow Down Cooling: After dissolving your compound in the hot solvent, allow the flask to cool to room temperature as slowly as possible. Insulating the flask can help. Once at room temperature, move it to a refrigerator and finally to an ice bath to maximize crystal formation.[7]

  • Change the Solvent System: The chosen solvent may be too good, preventing crystallization. Try a solvent in which the product is less soluble at room temperature but still soluble when hot. Alternatively, use a mixed solvent system as described in Q4.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

The diagram below illustrates the decision-making process for effective purification.

G start Crude Product Obtained try_recrystallization Attempt Recrystallization (e.g., from Ethanol) start->try_recrystallization result result try_recrystallization->result Result? success success result->success Pure Crystals Form oiling_out oiling_out result->oiling_out Product Oils Out impurities_remain impurities_remain result->impurities_remain Impurities Remain (Checked by TLC/NMR) end_node end_node success->end_node Process Complete action_slow_cool 1. Slow Down Cooling Rate 2. Scratch Flask / Add Seed Crystal oiling_out->action_slow_cool Action column_chrom Perform Silica Gel Column Chromatography impurities_remain->column_chrom Action result2 result2 action_slow_cool->result2 Success? result2->success action_change_solvent Change Solvent System (e.g., Ethanol/Water, EtOAc/Hexane) result2->action_change_solvent No action_change_solvent->try_recrystallization column_chrom->success

Caption: Decision workflow for product purification.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Cyclocondensation

This is a generalized starting protocol and should be optimized for your specific furan-based precursor.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the furan-containing β-ketonitrile precursor (1.0 eq) in anhydrous ethanol (approx. 10-20 mL per gram of precursor).

  • Reagent Addition: Add 2-hydroxyethylhydrazine (1.0 - 1.1 eq) to the solution, followed by a catalytic amount of sodium acetate (0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-12 hours. Monitor the reaction's progress every hour using TLC (e.g., with a mobile phase of 1:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates completion.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Isolation: Pour the concentrated residue into cold water. The crude product may precipitate as a solid. If it separates as an oil, attempt to induce solidification by scratching or cooling further.

  • Collection: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and allow it to air dry.[2]

  • Purification: Proceed with purification by recrystallization or column chromatography as described in the FAQ section.

Protocol 2: Standard Recrystallization from a Mixed Solvent System
  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of a hot "good" solvent (e.g., ethanol) required to fully dissolve the solid.

  • Induce Saturation: While keeping the solution hot, add a hot "anti-solvent" (e.g., water or hexane) dropwise with swirling until the first sign of persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 more drops of the hot "good" solvent to just redissolve the turbidity, ensuring the solution is perfectly saturated.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them thoroughly.[7]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • Process for the purification of pyrazoles. (2009).
  • Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. (2021). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PMC. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. (2020). Royal Society of Chemistry. [Link]

Sources

Optimization

how to purify 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol from complex reaction mixtures

Welcome to the technical support guide for the purification of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (Molecular Formula: C₁₀H₁₃N₃O₂).[1] This molecule, with its unique combination of a primary amine, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (Molecular Formula: C₁₀H₁₃N₃O₂).[1] This molecule, with its unique combination of a primary amine, a primary alcohol, and two heterocyclic rings (pyrazole and furan), presents a distinct set of challenges in achieving high purity from complex reaction mixtures. Its polar nature, due to multiple hydrogen bond donors and acceptors, dictates the strategic selection of purification techniques.

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. It is divided into a Troubleshooting Guide for specific in-lab issues and a comprehensive FAQ section for broader questions.

Understanding the Challenge

The target molecule possesses several functional groups that influence its chemical behavior:

  • Primary Aromatic Amine (-NH₂): Basic in nature and a strong hydrogen bond donor. This group can be protonated in acidic conditions, drastically increasing water solubility.

  • Primary Alcohol (-OH): A polar, hydrogen-bonding group that contributes to solubility in polar protic solvents.

  • Pyrazole and Furan Rings: These heterocyclic systems contribute to the overall polarity and offer sites for various intermolecular interactions.

The combination of these features results in a highly polar compound, which can make separation from polar starting materials, reagents, and byproducts particularly challenging.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: I'm trying to purify my compound using normal-phase column chromatography on silica gel, but I'm getting very poor separation and significant tailing of my product spot on TLC. What's happening?

Answer: This is a common issue when purifying polar, basic compounds like yours on standard silica gel.

  • Causality: Standard silica gel is acidic and can strongly interact with the basic primary amine group of your molecule. This strong interaction leads to "tailing" or "streaking" on the column and TLC plate, where the compound moves slowly and unevenly, resulting in broad bands and poor separation from impurities.[2] In some cases, sensitive compounds can even decompose on acidic silica.[2]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing your eluent with a small amount of a basic additive. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia to your solvent system (e.g., Dichloromethane/Methanol/Triethylamine in a 90:9:1 ratio). This will compete with your compound for the acidic sites, allowing it to elute more cleanly.[3]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be an excellent alternative for purifying basic compounds.[2][3]

    • Consider Reversed-Phase or HILIC: For highly polar compounds, normal-phase chromatography may not be the best choice. Reversed-phase chromatography separates compounds based on hydrophobicity.[3] However, very polar compounds might elute too quickly. An alternative is Hydrophilic Interaction Liquid Chromatography (HILIC), which is excellent for purifying polar compounds that are not well-retained in reversed-phase. HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[4]

Question 2: My crude reaction mixture is a dark, oily residue. How can I remove colored impurities and unreacted starting materials before attempting chromatography?

Answer: Processing the crude mixture before chromatography can significantly improve the final purification.

  • Causality: Pyrazole syntheses can sometimes produce colored impurities from side reactions or degradation.[5] Oily residues often contain unreacted starting materials, solvents, or non-polar byproducts.

  • Solutions:

    • Acid-Base Extraction: This is a powerful technique for separating basic compounds like yours from neutral or acidic impurities.[6]

      • Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic compound will be protonated and move into the aqueous layer, leaving many impurities behind in the organic layer.[7]

      • Separate the aqueous layer and then basify it with a base (e.g., 1M NaOH or saturated sodium bicarbonate) to deprotonate your compound, causing it to precipitate or become extractable back into a fresh organic layer.

      • This process can effectively remove many non-basic impurities.

    • Activated Charcoal Treatment: If the color is due to highly conjugated, non-basic impurities, you can use activated charcoal.[5][8]

      • Dissolve the crude product in a suitable solvent.

      • Add a small amount of activated charcoal and stir or gently heat the mixture for a short period.

      • Filter the mixture through a pad of Celite to remove the charcoal, which will have adsorbed the colored impurities.[9] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Question 3: I've isolated a solid product, but it "oils out" or forms an amorphous solid instead of crystals during recrystallization. What can I do?

Answer: "Oiling out" is a common problem during recrystallization, especially with compounds that have multiple hydrogen bonding sites.[3]

  • Causality: This typically happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a point where the compound separates as a liquid phase instead of forming a crystal lattice.[3] The presence of impurities can also disrupt crystal formation.

  • Solutions:

    • Use a Two-Solvent System (Solvent/Anti-Solvent): This is often the most effective solution.[10]

      • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or hot ethyl acetate).

      • While the solution is warm, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane, diethyl ether, or water) dropwise until you see persistent cloudiness.

      • Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly.[10] This controlled precipitation encourages crystal growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to act as a template for further crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol?

A1: A multi-step approach is generally most effective.

dot digraph "Purification_Workflow" { graph [fontname="Arial", label="Figure 1. Recommended Purification & Analysis Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot

A general workflow for purifying the target compound.
  • Initial Workup: Start with an acid-base extraction to remove the bulk of non-basic impurities.[6][7] This is often the most efficient first step.

  • Chromatography: Follow up with flash column chromatography. Given the compound's polarity and basicity, using silica gel treated with triethylamine or using neutral alumina is highly recommended.[2][3] A gradient elution, for example, starting with 100% Dichloromethane and gradually adding Methanol (containing 1% Et₃N), can be very effective.

  • Final Polish: After chromatography, recrystallization is an excellent final step to remove any closely-eluting impurities and to obtain a stable, crystalline final product.[8][11]

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: The impurities will depend on the synthetic route, but common byproducts in pyrazole synthesis can include:

  • Unreacted Starting Materials: Such as the corresponding 1,3-dicarbonyl compound and hydrazine derivative.[5]

  • Regioisomers: If an unsymmetrical dicarbonyl precursor is used, the formation of an isomeric pyrazole product is a common issue and can be difficult to separate.[5]

  • Pyrazoline Intermediates: Resulting from incomplete aromatization or cyclization.[5]

  • Side-Reaction Products: Hydrazine starting materials can sometimes lead to colored impurities.[5]

Q3: How do I choose the right solvent system for column chromatography?

A3: The key is to use Thin Layer Chromatography (TLC) to screen solvent systems before running a column.

  • Goal Rf Value: Aim for a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.3-0.4 on a TLC plate.[3] This Rf value typically provides the best separation on a column.

  • Starting Solvents: For a polar compound like this, common solvent systems include mixtures of a relatively non-polar solvent with a polar solvent. Good starting points are:

    • Dichloromethane / Methanol

    • Ethyl Acetate / Hexanes

    • Ethyl Acetate / Methanol

  • Adding a Base: As mentioned, always add a small percentage (0.5-1%) of triethylamine or ammonia to your chosen solvent system to prevent streaking.[3]

  • Systematic Screening: Test different ratios of your chosen solvents to find the one that gives the desired Rf for your product and the best possible separation from impurity spots on the TLC plate.

Table 1: Example Solvent Systems for Polar Heterocyclic Amines

Solvent System ComponentsTypical Ratio (v/v/v)PolarityComments
Dichloromethane / Methanol / Triethylamine95 : 4 : 1 to 90 : 9 : 1Moderate to HighA very common and effective system for basic, polar compounds on silica.
Ethyl Acetate / Hexane / Triethylamine70 : 29 : 1ModerateGood for less polar impurities, may require high % of Ethyl Acetate.
Chloroform / Methanol / Ammonia90 : 9 : 1HighUse in a fume hood. Ammonia can be very effective at deactivating silica.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of techniques is essential to definitively confirm purity and structure.[12]

  • Chromatographic Methods: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For higher confidence, High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, providing quantitative data (e.g., >98% purity).[13]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation. ¹H and ¹³C NMR spectra will confirm the connectivity of atoms in your molecule.[14] The presence of impurity peaks will also be evident.

    • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[14] High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula.[13]

  • Physical Properties: A sharp melting point range is a classic indicator of a pure crystalline solid.[15] Impure compounds typically melt over a broad temperature range.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:1:1 Hexane/Ethyl Acetate/Triethylamine).

  • Column Packing: Pour the slurry into your column and use pressure to pack it firmly and evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[16]

  • Elution: Start running the column with your initial, less polar eluent. If using a gradient, gradually increase the percentage of the more polar solvent (e.g., Methanol) to elute your compound.

  • Fraction Collection: Collect the eluate in a series of tubes.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve your impure solid in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" anti-solvent (e.g., water or hexane) dropwise with swirling until the solution becomes slightly and persistently cloudy.[10]

  • Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the solution is saturated.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, you can place it in an ice bath to maximize crystal yield.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum on the filter before collecting them.

References

  • Vertex AI Search. (n.d.).
  • Research and Reviews. (2025, July 2).
  • Hawach. (2025, February 11).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • University of Rochester. (n.d.).
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved March 17, 2026.
  • Scribd. (2012, August 7).
  • Agilent. (n.d.). TROUBLESHOOTING GUIDE. Retrieved March 17, 2026.
  • Chemistry LibreTexts. (2021, March 5).
  • Simon Fraser University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved March 17, 2026.
  • BenchChem. (2025, December).
  • University of Colorado Boulder. (n.d.).
  • Eastern Mediterranean University. (2023, July 4).
  • Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. Retrieved March 17, 2026.
  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Kennesaw State University. (n.d.).
  • University of Michigan-Dearborn. (n.d.).
  • MDPI. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits.
  • OSTI.GOV. (1984, July 1).
  • NextSDS. (n.d.). 2-[5-amino-3-(2-methylfuran-3-yl)-1H-pyrazol-1-yl]ethan-1-ol. Retrieved March 17, 2026.
  • Merck. (n.d.). 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethanol. Retrieved March 17, 2026.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • York University. (n.d.).
  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved March 17, 2026.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • ChemScene. (n.d.). 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethanol. Retrieved March 17, 2026.
  • Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved March 17, 2026.
  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved March 17, 2026.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved March 17, 2026.
  • IntechOpen. (2022, November 23).
  • PubChem. (n.d.). 1-(2-Furyl)ethanol. Retrieved March 17, 2026.
  • Google Patents. (n.d.). WO2001012189A1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Retrieved March 17, 2026.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges for 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol

Welcome to the technical support hub for 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (designated herein as CMPD-X for brevity). This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (designated herein as CMPD-X for brevity). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this novel pyrazole derivative. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, moving your experiments from precipitation to publication.

Part I: Understanding the Molecule & The Solubility Problem

Before troubleshooting, it's critical to understand the physicochemical characteristics of CMPD-X that contribute to its poor aqueous solubility. The molecule's structure contains a hydrophobic core composed of the pyrazole and methyl-furyl rings.[1][2] While the terminal ethanol group provides some polarity, the dominant feature governing its solubility in neutral aqueous media is the lipophilic nature of the heterocyclic systems.

However, the key to unlocking its solubility lies in the 5-amino group on the pyrazole ring. This group acts as a weak base, meaning its state of ionization—and therefore its solubility—is highly dependent on the pH of the solution.[3][4] At a pH below its pKa, the amino group will be protonated (-NH₃⁺), creating a positive charge that dramatically increases its affinity for polar water molecules. Conversely, at a pH above its pKa, it will be in its neutral, less soluble form (-NH₂).

Table 1: Estimated Physicochemical Properties of CMPD-X

Property Estimated Value/Characteristic Rationale & Implication for Solubility
Molecular Weight ~221.25 g/mol Relatively low, which is favorable, but not the dominant factor.
LogP Estimated > 2.0 The methyl-furyl and pyrazole core suggest significant lipophilicity, predicting poor water solubility.[2]
pKa (Strongest Basic) Estimated 4.0 - 6.0 The 5-amino group on the pyrazole ring is the primary ionizable center.[4] Solubility will be lowest at pH > 7 and increase significantly in acidic conditions (pH < pKa).[3]
Hydrogen Bond Donors 2 (Amine -NH₂, Hydroxyl -OH) Can participate in hydrogen bonding, but this is likely insufficient to overcome the hydrophobicity of the core structure in neutral water.

| Hydrogen Bond Acceptors | 4 (2x Pyrazole N, Furan O, Hydroxyl O) | Provides sites for interaction with water, but the molecule's overall character remains lipophilic. |

Part II: Frequently Asked Questions (FAQs)

Q1: I dissolved my CMPD-X in DMSO, but it crashed out immediately when I diluted it into my aqueous buffer (e.g., PBS at pH 7.4). Why? This is a classic case of solvent-shifting precipitation.[5] CMPD-X is likely soluble in a polar aprotic solvent like DMSO. However, when this concentrated DMSO stock is introduced into an aqueous buffer where the compound's intrinsic solubility is very low, the DMSO is rapidly diluted, and the compound can no longer stay in solution, causing it to precipitate.[6] This is especially true at neutral or alkaline pH where the amino group is not protonated.

Q2: What is the very first and simplest thing I should try to improve solubility? Adjust the pH of your aqueous medium. Given the presence of the basic amino group, lowering the pH is the most direct and effective initial strategy.[3] Attempt to dissolve the compound in a buffer with a pH of 4-5. For many pyrazole derivatives with amino groups, this protonates the molecule, significantly increasing aqueous solubility.[4][7]

Q3: Can I just heat the solution to get it to dissolve? Heating can transiently increase solubility, but it is often not a robust solution.[8] Upon cooling back to your experimental temperature (e.g., room temperature or 37°C), the compound will likely precipitate out again, creating a supersaturated and unstable solution. This approach should be used with caution and is not recommended for creating stable stock solutions.

Q4: Will adding more salt, like NaCl, to my buffer help? No, it will likely worsen the problem. Adding inorganic salts to an aqueous solution generally decreases the solubility of neutral organic compounds, a phenomenon known as the "salting-out" effect.[8][9] The salt ions hydrate, reducing the amount of "free" water molecules available to solvate your compound.[10]

Part III: Systematic Troubleshooting Workflow

Effective troubleshooting requires a systematic approach. Start with the simplest, most cost-effective methods before moving to more complex formulation strategies. The following workflow is designed to guide you through this process.

G cluster_0 Start Start: CMPD-X Precipitation Observed Check_pH Strategy 1: pH Adjustment Is the compound soluble in acidic buffer (pH 4-6)? Start->Check_pH Co_Solvent Strategy 2: Co-Solvency Is the compound soluble with a co-solvent (e.g., Ethanol, PEG 400)? Check_pH->Co_Solvent No / Insufficient Success Success: Stable Aqueous Solution Achieved Check_pH->Success Yes Cyclodextrin Strategy 3: Cyclodextrin Complexation Does a cyclodextrin (e.g., HP-β-CD) increase solubility? Co_Solvent->Cyclodextrin No / Insufficient Co_Solvent->Success Yes Cyclodextrin->Success Yes Advanced Advanced Strategies: (e.g., Solid Dispersions, Nanotechnology) Consult Formulation Specialist Cyclodextrin->Advanced No / Insufficient caption Fig 1. Troubleshooting workflow for CMPD-X solubility. G cluster_0 Cyclodextrin (Host) cluster_1 CMPD-X (Guest) cluster_2 Inclusion Complex CD Hydrophilic Exterior (Interacts with Water) Hydrophobic Cavity Complex Soluble Complex (Hydrophilic Exterior) Drug Hydrophobic Core (Poorly Soluble) Drug->Complex caption Fig 2. Mechanism of cyclodextrin solubilization.

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Protocol: Phase-Solubility Study

  • Prepare CD Solutions: Create a series of HP-β-CD solutions in your chosen aqueous buffer at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Create Slurries: Add an excess amount of solid CMPD-X to each CD solution.

  • Equilibrate: Shake the vials at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate & Analyze: Centrifuge the samples to pellet undissolved compound. Filter the supernatant through a 0.22 µm filter (ensure the filter doesn't bind your compound). Analyze the concentration of CMPD-X in the filtrate by HPLC-UV.

  • Plot Data: Plot the concentration of dissolved CMPD-X (y-axis) against the concentration of HP-β-CD (x-axis). A linear increase in solubility indicates the formation of a soluble inclusion complex.

Data Summary Table for Phase-Solubility

HP-β-CD Conc. (% w/v) Measured CMPD-X Solubility (µg/mL)
0
1
2
5

| 10 | |

References

  • Vertex AI Search. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
  • National Institutes of Health (NIH). (2023). Solubilization techniques used for poorly water-soluble drugs - PMC.
  • University of California, Davis. (n.d.). SOLUBILITY.
  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Pharma Excipients. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.
  • ResearchGate. (2000). Estimation of the effect of NaCl on the solubility of organic compounds in aqueous solutions.
  • YouTube. (2020). Solubility 4 How Salinity affects the aqueous solubility of organic compounds.
  • Creative Bioarray. (2025). Aqueous Solubility Assays.
  • BenchChem. (2025). Technical Support Center: Preventing Ivarmacitinib Precipitation in Aqueous Solutions.
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (2025). Troubleshooting Peraquinsin precipitation in aqueous solution.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • National Institutes of Health (NIH). (2023). Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies - PMC.
  • Sur-Seal Inc. (2022). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?.
  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • EPJ Web of Conferences. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

Sources

Optimization

troubleshooting degradation of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol during long-term storage

Introduction This technical support guide provides in-depth troubleshooting for stability and degradation issues encountered during the long-term storage of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol. This m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide provides in-depth troubleshooting for stability and degradation issues encountered during the long-term storage of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol. This molecule, possessing a chemically rich structure with both a pyrazole and a furan ring, requires careful handling to ensure its integrity over time. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments. We will explore the inherent chemical liabilities of the structure, outline potential degradation pathways, and provide systematic, actionable solutions to mitigate these issues.

Molecular Structure and Inherent Liabilities

The structure of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol contains several functional groups that can be susceptible to degradation under suboptimal storage conditions. The primary points of instability are the furan and pyrazole rings.

  • Furan Ring: Furan rings are notably sensitive to acidic conditions, which can catalyze a ring-opening reaction to form 1,4-dicarbonyl compounds.[1] The ring is also susceptible to oxidation.[2][3][4]

  • Pyrazole Ring: While generally more stable than imidazoles, the pyrazole ring can undergo degradation, particularly when substituted with electron-withdrawing groups.[5] The amino group on the pyrazole ring introduces a potential site for oxidation.

  • General Susceptibility: Like many complex organic molecules, its stability is influenced by environmental factors such as temperature, humidity, light, and oxygen.[6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: To maximize shelf-life, the compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). Recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces rates of all chemical degradation reactions.[6][7]
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes oxidative degradation of the amino group and furan ring.[6]
Light Protected from Light (Amber Vial)Prevents potential photodegradation, a common issue for heterocyclic compounds.[6][8][9]
Humidity Anhydrous/DesiccatedPrevents hydrolysis, particularly the acid-catalyzed degradation of the furan ring if acidic impurities are present.[6][7]

Q2: I have the compound dissolved in DMSO. How should I store it?

A2: Solutions are generally less stable than the solid compound. If you must store it in solution, use anhydrous DMSO and store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The presence of even small amounts of water in DMSO can lead to compound precipitation and degradation upon freezing.[10] Minimize headspace in the vials to reduce exposure to oxygen.[11]

Q3: Can I store this compound in an aqueous buffer?

A3: Long-term storage in aqueous buffers is strongly discouraged. The furan ring is highly susceptible to acid-catalyzed hydrolysis, which can lead to rapid ring-opening and degradation.[1][12] If required for an experiment, prepare fresh solutions and use them immediately. Pyrazole derivatives have also shown instability in buffer solutions, particularly at non-neutral pH.[13]

Q4: What are the first signs of degradation I should look for?

A4: The initial signs of degradation can be subtle. Visually, you might observe a color change in the solid material (e.g., from off-white to yellow or brown) or discoloration of solutions.[14] Analytically, the most common sign is the appearance of new, smaller peaks in an HPLC chromatogram during purity analysis, accompanied by a decrease in the area of the main compound peak.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter, providing the underlying causality and a systematic approach to resolution.

Q5: My latest HPLC analysis shows a new impurity peak that wasn't there six months ago. What is the likely cause?

A5: The appearance of a new peak is a clear indicator of degradation. The identity of the degradant depends on the storage conditions. The two most probable degradation pathways are hydrolysis (from moisture) and oxidation (from air).

  • Causality (The "Why"):

    • Hydrolytic Degradation: If the compound was exposed to moisture, especially under slightly acidic conditions (which can arise from CO₂ from the air dissolving in residual water), the furan ring is the most likely point of attack. Acid-catalyzed protonation of the furan ring is followed by a nucleophilic attack by water, leading to an irreversible ring-opening to form a dicarbonyl species.[1]

    • Oxidative Degradation: Exposure to atmospheric oxygen can lead to oxidation. The electron-rich furan ring and the amino group on the pyrazole are potential sites for oxidation.[3][4] This can lead to a variety of byproducts, including hydroxylated species or ring-opened acids like maleic acid derivatives.[2][15]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for identifying unknown degradation products.

  • Actionable Plan:

    • Characterize the Impurity: Use High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the exact mass of the new impurity. This is the most critical first step.[16]

    • Hypothesize Degradation Products:

      • If the mass corresponds to the parent compound + 18 Da (H₂O), it indicates hydrolysis (furan ring-opening).

      • If the mass corresponds to the parent compound + 16 Da (Oxygen), it suggests oxidation.

    • Confirm via Forced Degradation: Perform a forced degradation study (see Protocol 1 below) to confirm the hypothesis. Spike a fresh sample of the compound under controlled acidic and oxidative conditions. If the retention time of the degradant formed matches your impurity, you have identified the pathway.[17]

    • Implement Corrective Actions: Based on the confirmed pathway, immediately improve storage conditions. If hydrolysis is the issue, ensure the compound is stored under strictly anhydrous conditions with a desiccant. If oxidation is the culprit, purge vials with an inert gas like argon before sealing.

Q6: The purity of my solid compound has dropped significantly, but I've stored it at -20°C in the dark. What could have gone wrong?

A6: While low temperature and darkness are crucial, they do not stop degradation if other factors are at play, namely humidity and oxygen introduced during handling.

  • Causality (The "Why"):

    • Ambient Exposure: Each time the container is opened at room temperature, fresh air and moisture are introduced. When the container is returned to the freezer, this moisture can condense and freeze on the solid, creating a water-rich microenvironment that facilitates hydrolysis over time.[10]

    • Temperature Fluctuations: Frequent removal from the freezer and temperature cycling (freeze-thaw) can accelerate degradation. Higher temperatures, even for brief periods, significantly increase reaction rates.[6][18]

    • Improper Sealing: A poorly sealed container allows for the continuous exchange of air and moisture with the environment, negating the benefits of low-temperature storage.

  • Troubleshooting & Prevention:

    • Review Handling Procedures: Were vials allowed to fully warm to room temperature before opening? Doing so prevents condensation of atmospheric moisture onto the cold solid.

    • Aliquot the Material: For a new batch of the compound, divide it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.

    • Improve Sealing: Use vials with high-quality PTFE-lined caps. For extra protection, wrap the cap with Parafilm®.

    • Use a Desiccator: Store the primary container and aliquots inside a desiccator, even within the freezer, to create a moisture-free secondary environment.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[11][17]

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol in acetonitrile.

  • Application of Stress Conditions: (Perform each in separate, appropriately labeled vials)

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Stress (Solution): Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C.

    • Photostability: Expose the solid compound and 2 mL of the stock solution to a calibrated light source providing illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt hours/m² (as per ICH Q1B guidelines).

  • Sampling and Analysis:

    • Withdraw aliquots from each vial at time points (e.g., 2, 8, 24, 48 hours).

    • For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before analysis.

    • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a validated HPLC-UV and LC-MS method to monitor the appearance of degradants and the loss of the parent compound.[16][19]

Protocol 2: HPLC Method for Purity Assessment

This provides a starting point for a stability-indicating HPLC method. Method validation according to ICH guidelines is required for use in regulated environments.[16][20]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve solid in mobile phase or acetonitrile to a concentration of ~0.5 mg/mL.

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol based on the known chemistry of its constituent rings.

DegradationPathways cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent Parent Compound 2-[5-amino-3-(2-methyl-3-furyl) -1H-pyrazol-1-yl]ethanol Hydrolysis_Product Ring-Opened 1,4-Dicarbonyl Species Parent->Hydrolysis_Product H+ / H2O (Moisture) Oxidation_Product1 Furan Epoxide or Hydroxylated Furan Parent->Oxidation_Product1 O2 / Light (Air Exposure) Oxidation_Product2 Oxidized Amino Group (e.g., Nitroso) Parent->Oxidation_Product2 O2 Oxidation_Product3 Maleic Acid Derivatives Oxidation_Product1->Oxidation_Product3 Further Oxidation

Caption: Potential hydrolytic and oxidative degradation pathways of the target compound.

References

  • Top 5 Factors Affecting Chemical Stability. (2025). Vertex AI Search.
  • Technical Support Center: Furan Ring Stability and Degrad
  • Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. (2020). ACS Omega.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025).
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). PMC.
  • Schematic representation of oxidation of furan-derivatives that have been reported in the literature. (n.d.).
  • Improving the efficiency of oxidative conversion of furan ring in synthesis. (2025). BenchChem.
  • TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. (1999). Smithsonian Research Online.
  • Furan Oxidations in Organic Synthesis: Recent Advances and Applic
  • Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. (2020). PMC.
  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. (2005). Astronomy & Astrophysics (A&A).
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). PMC.
  • Formation and photostability of N-heterocycles in space. (n.d.). Astronomy & Astrophysics.
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). Organic Letters.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (n.d.). SFERA.
  • stability issues of furan rings in acidic or basic conditions. (2025). BenchChem.
  • Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. (n.d.).
  • Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. (2015). Taylor & Francis.
  • Furan in Thermally Processed Foods - A Review. (n.d.). PMC.
  • Formation and photostability of N-heterocycles in space: I. The effect of nitrogen on the photostability of small aromatic molecules. (2026).
  • Troubleshooting guide for pyrazolone compound stability issues. (2025). BenchChem.
  • Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. (n.d.). PubMed.
  • Impact of Temperature and Relative Humidity on Collections. (n.d.). AMNH.
  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025). amecj.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. (n.d.). PMC.
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Medicilon.
  • Compound storage made simple. (n.d.). Roylan Developments.
  • Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches. (n.d.). PMC.
  • Light-sensitive heterocyclic compounds for information nanotechnologies. (2025).
  • Research on detection methods of related substances and degradation products of the antitumor drug selperc
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. (2007). PubMed.
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  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). IJNRD.org.
  • degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions. (n.d.). BenchChem.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Stability and proper storage conditions for aziridine compounds. (2025). BenchChem.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI.
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  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
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Sources

Troubleshooting

reducing unwanted byproducts during the amination of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol precursors

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol .

The cyclocondensation of β-ketonitriles (e.g., 3-(2-methyl-3-furyl)-3-oxopropanenitrile) with substituted hydrazines (e.g., 2-hydrazinoethanol) is the most versatile method for accessing 5-aminopyrazoles [1]. However, this pathway is notorious for generating unwanted 3-aminopyrazole regioisomers and uncyclized byproducts. Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic insights to ensure high-fidelity synthesis.

Part 1: Troubleshooting Guide & Mechanistic Causality

Q1: Why am I getting a high ratio of the 3-aminopyrazole regioisomer instead of the desired 5-aminopyrazole?

The Causality: Regioselectivity in this amination is entirely governed by which nitrogen of the 2-hydrazinoethanol attacks the carbonyl carbon first. In neutral or basic conditions, the internal secondary nitrogen (-NH-) can competitively attack the carbonyl, or the terminal primary nitrogen (-NH₂) may attack the nitrile group. Both errant pathways irreversibly lead to the 3-aminopyrazole byproduct [1]. The Solution: Shift to mild acidic conditions (pH 4.5–5.0). Protonating the carbonyl oxygen increases its electrophilicity, kinetically favoring attack by the less sterically hindered terminal -NH₂ group. This forms the critical hydrazone intermediate, which subsequently cyclizes onto the nitrile to form the 5-aminopyrazole [2].

Q2: My reaction stalls at the hydrazone intermediate. How do I force complete cyclization?

The Causality: The initial amination (hydrazone formation) is rapid and exothermic, but the subsequent intramolecular cyclization (where the internal -NH- attacks the nitrile) requires significant activation energy to overcome the entropic barrier of ring formation. The Solution: Cyclization requires sustained thermal energy. Ensure the reaction is refluxed in a medium-boiling solvent like ethanol or 1,4-dioxane. If the reaction still stalls, the addition of a mild Lewis acid or a hydrotrope catalyst (e.g., sodium p-toluenesulfonate) can activate the nitrile group for nucleophilic attack [3].

Q3: I am observing a complex mixture of degradation products and a darkening of the reaction mixture. What is happening?

The Causality: The precursor contains a 2-methyl-3-furyl moiety. Furan rings are highly electron-rich and notoriously sensitive to strong acids, which trigger hydrolytic ring-opening to yield 1,4-diketones (the Paal-Knorr reverse reaction). The Solution: Never use strong mineral acids (like concentrated HCl or H₂SO₄) to adjust the pH for this specific substrate. Use glacial acetic acid as the catalyst. Furthermore, conduct the reaction under an inert argon or nitrogen atmosphere to prevent oxidative degradation of the furan ring at reflux temperatures.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regioisomeric ratio during the amination of 3-(2-methyl-3-furyl)-3-oxopropanenitrile with 2-hydrazinoethanol.

Solvent SystemCatalyst / pH ModifierTemp (°C)Furan Integrity5-Amino : 3-Amino RatioOverall Yield
Ethanol (Absolute)None (Neutral)78 (Reflux)Intact45 : 5562%
Ethanol (Absolute)1.0 eq HCl (pH < 2)78 (Reflux)Degraded N/A (Decomp.)< 10%
1,4-DioxaneNone (Neutral)101 (Reflux)Intact50 : 5068%
Ethanol (Absolute) 0.1 eq Acetic Acid (pH ~4.5) 78 (Reflux) Intact 92 : 8 84%
Water / EthanolSodium p-toluenesulfonate80 (Reflux)Intact88 : 1279%

Part 3: Mandatory Visualization

The following pathway illustrates the mechanistic bifurcation during amination. Controlling the initial nucleophilic attack is the only way to dictate the final regioisomer.

Pathway A β-Ketonitrile + 2-Hydrazinoethanol B Hydrazone Intermediate (Kinetic Product) A->B Mild Acid (pH 4.5) Terminal NH₂ attacks C=O D 3-Aminopyrazole (Regioisomer Byproduct) A->D Basic/Neutral Media Internal NH attacks C=O C 5-Aminopyrazole Target (2-[5-amino-3-(2-methyl-3-furyl)...]) B->C Reflux (78°C) Intramolecular Cyclization E Uncyclized Hydrazone (Stalled Intermediate) B->E Insufficient Heat (Reaction Stalls)

Mechanistic divergence in β-ketonitrile amination with 2-hydrazinoethanol.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation checkpoint is met.

Reagents Required:

  • 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 eq, 10 mmol)

  • 2-Hydrazinoethanol (1.1 eq, 11 mmol)

  • Glacial Acetic Acid (0.1 eq, 1 mmol)

  • Absolute Ethanol (Anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: Purge a 100 mL round-bottom flask with Argon. Add 3-(2-methyl-3-furyl)-3-oxopropanenitrile (10 mmol) and absolute ethanol (40 mL). Stir at 0°C (ice bath).

  • pH Adjustment: Add glacial acetic acid (0.1 eq). Causality: This mildly protonates the carbonyl without risking furan ring-opening.

  • Amination (Hydrazone Formation): Dissolve 2-hydrazinoethanol (11 mmol) in 10 mL of absolute ethanol. Add this solution dropwise over 15 minutes to the 0°C mixture to prevent thermal runaway and suppress bis-adduct formation.

  • Validation Checkpoint 1 (Hydrazone verification): After 30 minutes at room temperature, take a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the ketonitrile mass and the appearance of the uncyclized hydrazone intermediate [M+H]+ . Do not apply heat until ketonitrile consumption is >95%.

  • Cyclocondensation: Equip the flask with a reflux condenser. Heat the reaction to 78°C (reflux) for 4 to 6 hours.

  • Validation Checkpoint 2 (Cyclization verification): Run TLC (Eluent: 5% MeOH in DCM). The uncyclized hydrazone will appear as a higher-running spot, while the highly polar 5-aminopyrazole target will run lower. Reflux must continue until the hydrazone spot is entirely consumed.

  • Workup & Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ (to neutralize the acetic acid), and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Recrystallize from an ethyl acetate/hexane mixture. The 5-aminopyrazole selectively crystallizes over the trace 3-aminopyrazole due to its distinct intermolecular hydrogen-bonding network.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use 2-hydrazinoethanol hydrochloride instead of the free base? A: Yes, and it is often preferred for stability. However, the hydrochloride salt will drop the pH significantly (< 2.0), which will degrade the 2-methyl-3-furyl ring. If using the HCl salt, you must add 1.0 equivalent of sodium acetate to buffer the system back to the optimal pH 4.5–5.0 range.

Q: LC-MS shows a major byproduct with a mass exactly +18 Da higher than the target. What is this? A: This is the hydrated amide byproduct. It occurs when the nitrile group undergoes hydrolysis (adding H₂O) before the internal nitrogen can attack it. This is caused by using aqueous ethanol or wet reagents. Ensure your ethanol is strictly anhydrous.

Q: How do I definitively distinguish the 5-amino target from the 3-amino byproduct using NMR? A: In ¹H-NMR (DMSO-d6), the chemical shift of the pyrazole C4-proton is highly diagnostic. In 5-aminopyrazoles, the strong electron-donating effect of the adjacent amino group shields the C4 proton, typically pushing it upfield (around 5.2 - 5.5 ppm). In the 3-aminopyrazole regioisomer, this proton appears further downfield (around 5.8 - 6.1 ppm) [3].

References

  • "Approaches towards the synthesis of 5-aminopyrazoles." National Center for Biotechnology Information (PMC), 2011. Available at:[Link]

  • "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI, 2022. Available at:[Link]

  • "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations." ACS Omega, 2017. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Receptor Binding Profile of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol and Other Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the potential receptor binding profile of the novel compound, 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol, against other well-characterized pyrazole derivatives. Due to the absence of direct experimental data for this specific molecule, this guide synthesizes information from structure-activity relationship (SAR) studies of analogous compounds to hypothesize its most likely molecular target and comparative efficacy.

Based on the core structural motif of a 5-aminopyrazole, it is proposed that 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol is a potential inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). This family of receptor tyrosine kinases is a critical regulator of cell proliferation, differentiation, and migration, and its aberrant signaling is implicated in various cancers.[1][2]

The 5-Aminopyrazole Scaffold: A Key to FGFR Inhibition

The 5-aminopyrazole core is a well-established pharmacophore for potent and selective FGFR inhibitors.[3][4] This structural feature typically engages in key hydrogen bonding interactions within the ATP-binding pocket of the FGFR kinase domain. The diverse substitutions at other positions of the pyrazole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of FGFR Inhibitors

To contextualize the potential efficacy of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol, a comparison with other 5-aminopyrazole-based FGFR inhibitors is presented below. The selected compounds from the literature demonstrate the impact of various substituents on inhibitory activity.

Compound IDStructureTarget FGFRIC50 (nM)Reference
Debio 1347 (CH5183284) [Structure of Debio 1347]FGFR1, FGFR2, FGFR32.9 (FGFR1), 9.3 (FGFR2), 69 (FGFR3)[5]
Compound 8 [Structure of Compound 8]FGFR23.3[3]
Compound 18 [Structure of Compound 18]FGFR22.3[3]
Compound 10h [Structure of Compound 10h]FGFR1, FGFR2, FGFR3, FGFR2 V564F46 (FGFR1), 41 (FGFR2), 99 (FGFR3), 62 (FGFR2 V564F)[6]
Compound 8e [Structure of Compound 8e]FGFR1, FGFR2, FGFR356.4 (FGFR1), 35.2 (FGFR2), 95.5 (FGFR3)[7]
2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol [Structure of the target compound]Hypothesized: FGFR1/2/3Not available-

Analysis of Structure-Activity Relationships:

The inhibitory potency of these compounds is significantly influenced by the nature of the substituents at the N1 and C3 positions of the pyrazole ring. For instance, the benzimidazole moiety in Debio 1347 and related compounds plays a crucial role in their high-affinity binding.[5] The furan ring in the compound of interest is another five-membered heterocycle that could occupy a similar space and engage in favorable interactions within the receptor's binding site. The 2-hydroxyethyl group at the N1 position may influence solubility and could potentially form additional hydrogen bonds.

The FGFR Signaling Pathway and its Inhibition

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular responses.[8][9] Small molecule inhibitors, such as the pyrazole derivatives discussed, act by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation cascade and downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression DAG_IP3 DAG/IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Gene_Expression Inhibitor Pyrazole Inhibitor Inhibitor->FGFR Inhibition Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add compound, substrate/ATP mix, and FGFR enzyme to plate A->B C Incubate at RT B->C D Stop reaction with phosphoric acid C->D E Transfer to filter plate D->E F Wash filter plate E->F G Add scintillation fluid and read plate F->G H Calculate IC50 G->H

Caption: Workflow for a filter-binding in vitro kinase assay.

Protocol 2: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant FGFR kinase

  • Kinase assay buffer

  • Substrate

  • ATP

  • Test compound

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound or DMSO, the FGFR enzyme, and a mixture of the substrate and ATP. [10]2. Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). [10]3. ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature. [10]4. Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature. [10]5. Detection: Measure the luminescence using a plate reader. [10]6. Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate IC50 values as described above.

Conclusion

While direct experimental evidence for the receptor binding of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol is currently unavailable, its structural features, particularly the 5-aminopyrazole core, strongly suggest it is a candidate for FGFR inhibition. The comparative analysis with known 5-aminopyrazole-based FGFR inhibitors provides a framework for predicting its potential potency. The provided experimental protocols offer standardized methods to empirically determine its inhibitory activity and validate this hypothesis. Further investigation into the SAR of furan-containing pyrazoles as FGFR inhibitors would provide more refined predictions of its binding affinity and selectivity profile.

References

Sources

Comparative

Validating the Purity of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol: A Comparative Guide to LC-MS/MS vs. Traditional Methods

As pharmaceutical intermediates and research compounds grow in structural complexity, the analytical methodologies used to validate their purity must evolve. The compound 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]e...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical intermediates and research compounds grow in structural complexity, the analytical methodologies used to validate their purity must evolve. The compound 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (Molecular Formula: C₁₀H₁₃N₃O₂, Exact Mass: 207.1008 Da) is a prime example of a molecule that challenges traditional analytical paradigms. Featuring a polar ethanol chain, a basic amino group, and two distinct heterocyclic rings (pyrazole and furan), this compound requires an analytical approach that can navigate high polarity, thermal lability, and complex degradation pathways.

In this guide, we will objectively compare Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives like HPLC-UV, GC-MS, and NMR. By examining the causality behind experimental choices, we will demonstrate why LC-MS/MS serves as the definitive gold standard for validating the purity of complex pyrazole-furan derivatives.

The Analytical Challenge: Causality & Structural Nuance

To design a robust purity assay, we must first deconstruct the molecule's physical chemistry and understand why certain methods fail:

  • Chromophoric Overlap (The HPLC-UV Blind Spot): The pyrazole and furyl rings provide strong UV absorbance. However, common synthesis byproducts or degradation impurities (such as desamino analogs or oxidized furan derivatives) share this exact chromophore. In traditional HPLC-UV, if an impurity co-elutes with the active pharmaceutical ingredient (API), the UV detector will show a single, merged peak, falsely inflating the purity percentage.

  • Thermal Instability (The GC-MS Limitation): The amino-pyrazole system is susceptible to thermal degradation. Attempting to volatilize this compound in a GC inlet often leads to on-column breakdown, requiring cumbersome chemical derivatization prior to analysis.

  • Trace Detection Limits (The NMR Bottleneck): While Quantitative NMR (qNMR) is unparalleled for bulk structural confirmation, its Limit of Detection (LOD) typically hovers around 1-2%. It cannot reliably quantify trace genotoxic impurities at the parts-per-million (ppm) levels required by modern regulatory frameworks.

Comparative Analysis: LC-MS/MS vs. Alternatives

The transition from optical detection (UV) to mass-based detection (MS) is not merely an instrument upgrade; it is a fundamental shift from measuring light absorbance to "weighing" molecules [1]. While HPLC tells us how much of a substance is present based on retention time, LC-MS/MS acts as a qualitative fingerprint, verifying exactly what that substance is [3].

Table 1: Performance Comparison for Pyrazole-Furan Purity Validation
ParameterHPLC-UVGC-MSNMRLC-MS/MS
Primary Principle Chromophore AbsorbanceThermal VolatilizationNuclear Spin ResonanceMass-to-Charge (m/z)
Co-elution Resolution Poor (Relies solely on tR​ )ModerateN/A (Bulk analysis)Excellent (Mass extraction)
LOD / LOQ ~0.1% / 0.5%~0.05% / 0.1%~1.0% / 5.0%<0.01% / 0.05%
Structural Elucidation NoneHigh (EI fragmentation)Very HighHigh (CID fragmentation)
Suitability for API Moderate (Prone to blind spots)Low (Thermal degradation)Low (Fails trace limits)Optimal

By utilizing mass extraction, LC-MS/MS can mathematically separate co-eluting peaks. If an oxidized impurity (+16 Da) elutes at the exact same second as the target API, the mass spectrometer will independently resolve the m/z 208.1 and m/z 224.1 signals, a feat impossible for UV-only workflows [2].

Resolution Mix Sample Mixture API + Impurity Column Chromatographic Co-elution (Same Retention Time) Mix->Column UV HPLC-UV Detector (Single Peak - Fails) Column->UV Optical MS LC-MS/MS Detector (Mass Extraction) Column->MS Ionization API_MS API Signal m/z 208.1 MS->API_MS Imp_MS Impurity Signal m/z 224.1 (+O) MS->Imp_MS

Caption: Resolving Co-eluting Impurities via LC-MS/MS Mass Extraction.

Experimental Protocol: LC-MS/MS Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal qualitative checks (ion ratios) and adheres to [5].

Step 1: Sample Preparation & Solvent Selection
  • The Causality: You must use strictly LCMS-grade solvents. Why? Lower-grade HPLC solvents contain trace sodium leached from glass. In the electrospray ionization (ESI) source, sodium forms [M+Na]+ adducts ( m/z 230.1), which splits the ion current and suppresses the target [M+H]+ signal ( m/z 208.1), leading to artificially low purity readings [4].

  • Action: Dissolve 1.0 mg of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol in 1.0 mL of LCMS-grade Methanol. Dilute to a working concentration of 100 ng/mL using Mobile Phase A.

Step 2: Chromatographic Separation
  • The Causality: The ethanol moiety makes the compound highly polar. If the initial organic concentration is too high, the compound will wash out in the void volume. We utilize a shallow gradient to focus the analyte at the column head. Furthermore, we avoid non-volatile phosphate buffers, which will crystallize and permanently clog the MS Taylor cone [1].

  • Parameters:

    • Column: C18, 1.7 µm, 2.1 x 50 mm (Provides high theoretical plates for sharp peaks).

    • Mobile Phase A: 0.1% Formic Acid in LCMS-grade Water (Provides protons for ESI+ ionization of the pyrazole amino group).

    • Mobile Phase B: 0.1% Formic Acid in LCMS-grade Acetonitrile.

    • Gradient: 5% B for 1 min, ramp to 95% B over 4 mins, hold for 1 min. Flow rate: 0.4 mL/min.

Step 3: MS/MS Optimization & Multiple Reaction Monitoring (MRM)
  • The Causality: To create a self-validating assay, we monitor two distinct fragmentation pathways simultaneously. The primary transition (Quantifier) is used for calculating purity, while the secondary transition (Qualifier) confirms identity. If the ratio between these two transitions deviates by more than ±20%, the system automatically flags the peak as contaminated by a co-eluting isobaric interference.

  • Transitions (ESI+ Mode):

    • Precursor Ion: m/z 208.1 [M+H]+

    • Quantifier Transition: m/z 208.1 190.1 (Driven by the facile loss of H2​O [-18 Da] from the ethanol appendage via Collision-Induced Dissociation).

    • Qualifier Transition: m/z 208.1 126.1 (Driven by the cleavage of the 2-methyl-3-furyl moiety).

Step 4: ICH Q2(R2) Method Validation

Execute the following injections to validate the method prior to batch release:

  • Specificity: Inject a blank (Mobile Phase A) to confirm zero carryover at tR​ = 2.4 min.

  • Linearity: Inject calibration standards from 1 ng/mL to 500 ng/mL ( R2≥0.995 ).

  • Precision: Perform 6 replicate injections of the 100 ng/mL standard. The Relative Standard Deviation (%RSD) of the peak area must be <2.0% .

Workflow SamplePrep Sample Prep (LCMS-Grade Solvents) UPLC UHPLC Separation (C18 Column) SamplePrep->UPLC ESI ESI+ Ionization ([M+H]+ 208.1) UPLC->ESI MS1 MS1 Selection (Precursor) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Detection (Product Ions) CID->MS2

Caption: LC-MS/MS Analytical Workflow for Purity Validation.

Conclusion

Relying solely on HPLC-UV for the purity validation of complex heterocycles like 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol leaves critical blind spots in impurity profiling. By transitioning to LC-MS/MS, analytical scientists gain orthogonal selectivity—combining the physical separation power of UHPLC with the absolute mass-resolving power of tandem mass spectrometry. When executed with high-purity consumables and rigorous MRM transition checks, this methodology guarantees reproducible, artifact-free data that easily withstands regulatory scrutiny.

References

  • - HPLC Vials 2. - Agilent Technologies

  • - Prime Labs 4. - Pure Synth 5. - European Medicines Agency (EMA)

Validation

comparative biological efficacy of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol analogs

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Among these, 5-aminopyrazole derivatives have emerged as a particularly fr...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Among these, 5-aminopyrazole derivatives have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide provides a comparative analysis of the biological efficacy of 5-aminopyrazole analogs, with a focus on their potential as kinase inhibitors. We will use the representative molecule, 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol, as a foundational structure to explore the impact of structural modifications on biological activity.

The 5-Aminopyrazole Core: A Privileged Scaffold in Kinase Inhibition

The 5-aminopyrazole moiety serves as a versatile pharmacophore that can engage in crucial hydrogen bonding interactions with the hinge region of protein kinases, a key determinant of inhibitory activity. The substitution pattern on the pyrazole ring and the N1-position dramatically influences the potency and selectivity of these compounds.[1]

Comparative Biological Efficacy of 5-Aminopyrazole Analogs

The biological activity of 5-aminopyrazole derivatives is profoundly influenced by the nature of the substituents at various positions of the pyrazole ring. Structure-activity relationship (SAR) studies have revealed key insights into optimizing these molecules for enhanced potency and selectivity against specific biological targets.[5]

Kinase Inhibitory Activity

The 5-aminopyrazole core has been extensively utilized in the development of potent kinase inhibitors targeting various kinases implicated in cancer and inflammatory diseases.[1][4]

AnalogTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound 10h (A 5-amino-1H-pyrazole-4-carboxamide derivative)FGFR1, FGFR2, FGFR3, FGFR2 V564F46, 41, 99, 62NCI-H520, SNU-16, KATO III19, 59, 73[6]
Compound 12a (An imidazopyrazole-3-carboxamide derivative)BTK5.2TMD8-[7]
Compound 18a (An imidazopyrazole-3-carboxamide derivative)BTK4.9TMD8-[7]

Table 1: Comparative Kinase Inhibitory and Antiproliferative Activities of Representative 5-Aminopyrazole Analogs.

The data in Table 1 highlights the potential of 5-aminopyrazole derivatives as potent kinase inhibitors. For instance, compound 10h , a 5-amino-1H-pyrazole-4-carboxamide derivative, demonstrates nanomolar efficacy against both wild-type and mutant FGFR, a key target in various cancers.[6] Similarly, compounds 12a and 18a , which are imidazopyrazole-3-carboxamide derivatives, exhibit potent and selective inhibition of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell malignancies.[7]

Anticancer Activity

Numerous 5-aminopyrazole derivatives have demonstrated significant anticancer activity against a range of cancer cell lines.[2][3][8]

AnalogCancer Cell LineIC50 (µM)Reference
Compound 7a (A pyrazole-indole hybrid)HepG26.1 ± 1.9[8]
Compound 7b (A pyrazole-indole hybrid)HepG27.9 ± 1.9[8]
Pyrazolo[1,5-a]pyrimidine derivatives MCF-7, HCT-116Moderate to high activity[3]

Table 2: Anticancer Activity of Selected 5-Aminopyrazole Derivatives.

As shown in Table 2, pyrazole-indole hybrids 7a and 7b display excellent anticancer activity against the HepG2 liver cancer cell line, surpassing the efficacy of the standard chemotherapeutic drug doxorubicin in this particular study.[8] Furthermore, fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines, have also shown promising anticancer potential.[3]

Experimental Protocols

To ensure the reliability and reproducibility of biological efficacy data, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagents: Kinase enzyme, substrate peptide, ATP, test compound, and detection reagent.

  • Procedure: a. Prepare a reaction mixture containing the kinase, substrate, and buffer. b. Add the test compound at various concentrations. c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature for a specified time. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Structure-Activity Relationship (SAR) and Molecular Design

The following diagram illustrates a generalized SAR for 5-aminopyrazole derivatives based on available literature.

SAR_Aminopyrazole cluster_core 5-Aminopyrazole Core cluster_substituents Substituent Effects on Activity cluster_activity Biological Activity Core 5-Aminopyrazole R1 N1-Substituent (e.g., Ethanol in target) Core->R1 Modulates solubility, pharmacokinetics, and can interact with solvent-exposed regions. R3 C3-Substituent (e.g., 2-Methyl-3-furyl in target) Core->R3 Crucial for selectivity and potency. Aromatic/heterocyclic groups often enhance activity. R4 C4-Substituent Core->R4 Can be modified to fine-tune potency and selectivity. Carboxamide groups have shown promise. Activity Kinase Inhibition Anticancer Activity R1->Activity R3->Activity R4->Activity

Caption: Generalized Structure-Activity Relationship for 5-Aminopyrazole Derivatives.

Conclusion

5-Aminopyrazole derivatives represent a highly versatile and promising class of compounds in drug discovery. The position of the amino group and the nature of the substituents on the pyrazole ring are critical determinants of their biological activity. As demonstrated by the examples provided, strategic modifications of the 5-aminopyrazole scaffold can lead to the development of potent and selective inhibitors of various kinases and effective anticancer agents. Further exploration of the chemical space around this privileged core is warranted to unlock its full therapeutic potential.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

  • Some biologically active 5-aminopyrazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. Available from: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available from: [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available from: [Link]

  • Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. PubMed. Available from: [Link]

  • Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. PubMed. Available from: [Link]

  • Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. Semantic Scholar. Available from: [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. Available from: [Link]

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Validation

comparing the cytotoxicity of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol with standard kinase inhibitors

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of novel kinase inhibitors, using the hypothetical compound 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol as a case study....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of novel kinase inhibitors, using the hypothetical compound 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol as a case study. It is designed for researchers, scientists, and drug development professionals. We will objectively compare its potential cytotoxic profile against two well-characterized standard kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-kinase inhibitor Sorafenib . This document emphasizes the rationale behind experimental design, detailed protocols, and data interpretation to ensure scientific integrity and reproducibility.

Introduction: The Quest for Selective Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including growth, differentiation, and survival.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating potent kinase inhibitory and anticancer activities.[4][5]

When a novel pyrazole-based compound like 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (designated herein as Compound X ) is synthesized, a critical first step is to determine its cytotoxic potential. This guide outlines the process of comparing Compound X to established benchmarks to understand its potency and potential therapeutic window.

Rationale and Experimental Design

The Importance of Benchmarking

Comparing a novel compound to standards is essential for several reasons:

  • Contextualizing Potency: It allows us to gauge whether the new compound's activity is within a meaningful range.

  • Understanding Selectivity: Comparing a novel agent to a broad-spectrum inhibitor like Staurosporine and a multi-targeted inhibitor like Sorafenib can provide initial clues about its potential selectivity profile.[6]

  • Quality Control: Standard inhibitors act as positive controls, validating that the assay system is performing as expected.

Selection of Standard Kinase Inhibitors
  • Staurosporine: An alkaloid originally isolated from Streptomyces staurospores, Staurosporine is a potent but non-selective inhibitor of a wide range of protein kinases.[7] It is widely used as a positive control for inducing apoptosis and cell death in vitro.[7] Its broad activity makes it an excellent benchmark for maximum achievable potency in a given cell line.

  • Sorafenib (Nexavar®): An FDA-approved drug for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[8] Sorafenib is a multi-kinase inhibitor that targets several key players in tumor progression, including Raf kinases (C-RAF, B-RAF) and receptor tyrosine kinases (VEGFR, PDGFR).[3][8][9] Its clinical relevance and more targeted profile provide a different, more therapeutically oriented comparison.

Strategic Selection of Cancer Cell Lines

The choice of cell lines is critical and should be driven by the therapeutic hypothesis. For a novel kinase inhibitor, it is advisable to use a panel of cell lines with diverse genetic backgrounds.[10] This allows for the identification of potential genotype-correlated drug sensitivities.[7] For this guide, we will consider a representative panel:

  • MCF-7 (Breast Carcinoma): A well-characterized, estrogen-receptor-positive cell line.

  • HCT 116 (Colon Carcinoma): A commonly used colorectal cancer cell line with a KRAS mutation.

  • H460 (Non-small cell lung carcinoma): A representative lung cancer cell line.

This selection allows for an initial assessment of the compound's activity across different cancer types.

Experimental Methodology: MTT Assay for Cytotoxicity

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Experimental Workflow

The overall process, from cell culture to data analysis, is depicted in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis p1 Seed cells in 96-well plate (e.g., 1x10^4 cells/well) p2 Incubate for 24h to allow attachment p1->p2 t1 Prepare serial dilutions of Compound X, Staurosporine, Sorafenib p2->t1 t2 Add compounds to cells t1->t2 t3 Incubate for 48h t2->t3 a1 Add 10µL MTT solution (5 mg/mL) to each well t3->a1 a2 Incubate for 4h at 37°C a1->a2 a3 Aspirate media, add 100µL DMSO to dissolve formazan a2->a3 d1 Read absorbance at 570 nm (Microplate Reader) a3->d1 d2 Calculate % viability vs. control d1->d2 d3 Plot dose-response curves and determine IC50 values d2->d3

Caption: Experimental workflow for determining IC50 values using the MTT assay.
Step-by-Step Protocol
  • Cell Seeding: Seed cancer cells (MCF-7, HCT 116, H460) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare stock solutions of Compound X, Staurosporine, and Sorafenib in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include a "vehicle control" group treated with the same concentration of DMSO as the highest drug concentration.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[4] Incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Reading: Measure the absorbance of each well at 540-570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) x 100

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Comparative Cytotoxicity Analysis

The primary output of this study is the IC₅₀ value for each compound in each cell line. The data below includes published IC₅₀ values for the standard inhibitors and hypothetical, yet plausible, data for Compound X for illustrative purposes.

CompoundTarget(s)IC₅₀ in HCT 116 (µM)IC₅₀ in MCF-7 (µM)IC₅₀ in H460 (µM)
Compound X Hypothesized Kinase(s)5.28.512.1
Sorafenib Multi-kinase (Raf, VEGFR, PDGFR)18.6[11]16.0[11]18.0[11]
Staurosporine Broad-spectrum Kinase~0.054 (54 ng/mL)¹~0.02 (in MDA-MB-231)²Data not specified

¹ Value for gastric cancer cell line MGC803 at 24h, converted from ng/mL.[14] ² Value for TNBC cell line MDA-MB-231, shown to be more potent than in MCF-7.[8]

Interpretation of Results
  • Staurosporine consistently shows very high potency (low nanomolar to low micromolar range), as expected from its broad-spectrum activity.[7] This confirms the sensitivity of the cell lines to kinase inhibition-induced cell death.

  • Sorafenib exhibits IC₅₀ values in the mid-micromolar range across these cell lines, which is consistent with published data.[9][11] This reflects the activity of a clinically approved, targeted agent.

  • Compound X (Hypothetical Data): In our example, Compound X shows IC₅₀ values that are lower (more potent) than Sorafenib but significantly higher (less potent) than Staurosporine. This profile suggests that Compound X is a potent cytotoxic agent, potentially with a more selective target profile than Staurosporine. The variation in IC₅₀ values across the cell lines (e.g., more active in HCT 116 than H460) could indicate a dependency on specific genetic backgrounds, a hypothesis that warrants further investigation.

Mechanistic Context: Targeting Kinase Signaling Pathways

Most kinase inhibitors function by blocking the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates.[6] This action disrupts signaling cascades that are critical for cancer cell proliferation and survival, such as the Receptor Tyrosine Kinase (RTK) pathway leading to MAPK/ERK activation.

G cluster_outside cluster_membrane cluster_inside ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->RTK 1. Binding & Dimerization Grb2_Sos Grb2/SOS RTK->Grb2_Sos 2. Autophosphorylation & Adaptor Binding Ras Ras Grb2_Sos->Ras 3. Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->Raf Staurosporine Staurosporine (Broad Spectrum) Staurosporine->RTK Staurosporine->Raf Staurosporine->MEK CompoundX Compound X CompoundX->Raf  Hypothesized Target

Caption: Simplified RTK signaling pathway and points of inhibition.

As shown in the diagram, Sorafenib inhibits both the RTK at the cell surface and the downstream Raf kinase.[8][9] Staurosporine, being non-selective, inhibits a wide array of kinases in this pathway. The goal for a novel agent like Compound X is often to achieve high potency against a specific kinase (e.g., Raf) while sparing others, thereby minimizing off-target effects and improving the therapeutic index.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial cytotoxic evaluation of a novel pyrazole-based kinase inhibitor. Based on our hypothetical data, Compound X demonstrates promising cytotoxic activity, superior to the clinically approved drug Sorafenib in the selected cell lines.

The crucial next steps in the preclinical evaluation of Compound X would involve:

  • Broadening the Scope: Testing against a larger panel of cancer cell lines (such as the NCI-60 panel) to identify patterns of sensitivity and resistance.

  • Kinase Profiling: Performing in vitro kinase assays to identify the specific kinase(s) that Compound X inhibits and to determine its selectivity profile.

  • Mechanistic Studies: Conducting further cell-based assays (e.g., apoptosis assays, cell cycle analysis, Western blotting for pathway markers) to elucidate the precise mechanism of cell death.

By systematically comparing novel compounds to well-established standards and grounding the investigation in sound scientific rationale, researchers can efficiently identify promising new candidates for the next generation of targeted cancer therapies.

References

  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT (Assay protocol). Bio-protocol. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. [Link]

  • What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle. [Link]

  • Effect of staurosporine on cycle human gastric cancer cell. PMC - NIH. [Link]

  • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PMC. [Link]

  • Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer. MDPI. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PMC. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. ResearchGate. [Link]

  • Identification of genotype-correlated sensitivity to selective kinase inhibitors by using high-throughput tumor cell line profiling. PNAS. [Link]

  • Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status. PMC. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

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Comparative

A Comparative Guide to the Reproducibility of Synthetic Pathways for 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol

Abstract The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of bioactive compounds.[1][2] This guide provides an in-depth, comparative analysis of plau...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of bioactive compounds.[1][2] This guide provides an in-depth, comparative analysis of plausible synthetic pathways for a novel derivative, 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol. As no direct synthesis has been reported in the literature, this document constructs two logical, robust, and reproducible strategies based on established chemical principles. We will dissect a linear, post-cyclization N-alkylation pathway and a more convergent approach utilizing a substituted hydrazine. The core of this analysis focuses on reproducibility, scalability, regioselectivity, and purification challenges, providing researchers with the critical insights needed to select the optimal route for their specific objectives.

Introduction: The Significance of the 5-Aminopyrazole Core

The pyrazole ring system is a versatile N-heterocycle foundational to numerous pharmaceuticals and agrochemicals.[3][4] The 5-aminopyrazole motif, in particular, offers a synthetically versatile handle for constructing more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are known to mimic purine bases and interact with a variety of biological targets.[1][5] The target molecule of this guide, 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol, combines this valuable core with a 2-methyl-3-furyl group, a known bioisostere, and an N-ethanol side chain, which can enhance solubility and provide a vector for further functionalization. The reproducibility of its synthesis is therefore paramount for enabling its exploration in drug discovery programs.

Retrosynthetic Analysis: Two Competing Strategies

Two primary strategies for assembling the target molecule emerge from a retrosynthetic perspective. These pathways differ fundamentally in their approach to installing the N-ethanol side chain, a decision that has significant downstream consequences for reproducibility and purity.

Pathway A employs a linear approach where the core 5-amino-3-(2-methyl-3-furyl)-1H-pyrazole is first synthesized and subsequently alkylated. Pathway B utilizes a convergent strategy where 2-hydroxyethylhydrazine is used to form the pyrazole ring and install the side chain in a single, regiochemically-sensitive step.

G cluster_A Pathway A: Post-Cyclization Alkylation cluster_B Pathway B: Convergent Cyclization target Target Molecule 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol A1 5-Amino-3-(2-methyl-3-furyl)-1H-pyrazole target->A1 + 2-Chloroethanol B1 β-Ketonitrile 3-(2-methyl-3-furyl)-3-oxopropanenitrile target->B1 + 2-Hydroxyethylhydrazine (Regioselectivity Challenge) A2 β-Ketonitrile 3-(2-methyl-3-furyl)-3-oxopropanenitrile A1->A2 + Hydrazine Hydrate A3 Methyl 2-methyl-3-furoate A2->A3 + Acetonitrile B2 Methyl 2-methyl-3-furoate B1->B2 + Acetonitrile

Caption: Retrosynthetic overview of the two proposed synthetic pathways.

Pathway A: Linear Synthesis via Post-Cyclization N-Alkylation

This pathway prioritizes control and predictability by constructing the heterocyclic core before introducing the final side chain. It is a classic, robust approach suitable for scale-up and ensuring unambiguous structural assignment.

Caption: Workflow for Pathway A: Post-Cyclization N-Alkylation.

Experimental Protocol

Step A1: Synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile (β-Ketonitrile) The synthesis of 5-aminopyrazoles is most commonly achieved through the condensation of β-ketonitriles with hydrazines.[2][6] This key intermediate is prepared via a Claisen condensation.

  • Suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (N₂).

  • Add a solution of acetonitrile (1.5 eq.) dropwise at 0 °C. Stir for 15 minutes.

  • Add a solution of methyl 2-methyl-3-furoate (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates consumption of the starting ester.

  • Carefully quench the reaction with aqueous HCl (1M) until acidic (pH ~5-6).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the β-ketonitrile.

Causality: The use of a strong, non-nucleophilic base like sodium hydride is critical to deprotonate acetonitrile, forming the nucleophile that attacks the furoate ester. An excess of acetonitrile can help drive the reaction to completion.

Step A2: Synthesis of 5-amino-3-(2-methyl-3-furyl)-1H-pyrazole

  • Dissolve the β-ketonitrile (1.0 eq.) from Step A1 in ethanol.

  • Add hydrazine hydrate (1.2 eq.) followed by a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, filter the solid and wash with cold ethanol. If not, concentrate the solvent under reduced pressure.

  • Recrystallize the crude solid from ethanol/water to afford the pure 5-aminopyrazole.

Causality: The reaction proceeds via nucleophilic attack of the hydrazine on the ketone, followed by attack on the nitrile and subsequent cyclization and dehydration. Acetic acid catalysis protonates the carbonyl, activating it for attack.

Step A3: Synthesis of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol

  • To a solution of the 5-aminopyrazole (1.0 eq.) from Step A2 in DMF, add potassium carbonate (2.0 eq.) and 2-chloroethanol (1.2 eq.).

  • Heat the reaction mixture to 80-90 °C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via column chromatography. It is crucial to separate the desired N1-alkylated product from the potential N2-alkylated isomer, although N1 is typically the major product.

Causality: K₂CO₃ acts as a base to deprotonate the pyrazole ring nitrogen, creating a nucleophile. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

Pathway B: Convergent Synthesis using 2-Hydroxyethylhydrazine

This pathway is more elegant and atom-economical, aiming to construct the final molecule in fewer steps. However, its practicality is dictated by its ability to overcome the significant challenge of regioselectivity.

Caption: Workflow for Pathway B: Convergent Cyclization.

Experimental Protocol

Step B1: Synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile (β-Ketonitrile) This step is identical to Step A1 in Pathway A.

Step B2: Regioselective Cyclization The reaction of an unsymmetrical intermediate like a β-ketonitrile with a substituted hydrazine can lead to a mixture of two regioisomers.[3]

  • Dissolve the β-ketonitrile (1.0 eq.) in ethanol.

  • Add 2-hydroxyethylhydrazine (1.1 eq.) and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 6-10 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • The crude product will likely be a mixture of the desired 1-yl-ethanol isomer and the 2-yl-ethanol isomer. This mixture must be carefully separated by preparative HPLC or meticulous column chromatography.

  • Characterization by 2D NMR (NOESY/HMBC) is essential to confirm the structure of the desired isomer.

Causality and Reproducibility Challenge: The primary challenge here is controlling which nitrogen of the 2-hydroxyethylhydrazine attacks which electrophilic center (the ketone or the nitrile) first. The reaction conditions (pH, solvent, temperature) can influence the isomeric ratio, but achieving high selectivity (>95:5) is often difficult, making purification the main bottleneck for reproducibility.

Comparative Analysis

MetricPathway A: Post-Cyclization AlkylationPathway B: Convergent Cyclization
Number of Steps 3 (from furoate ester)2 (from furoate ester)
Overall Yield Moderate (Potentially higher after purification)Low to Moderate (Highly dependent on separation efficiency)
Key Reagents Hydrazine Hydrate (Inexpensive, common)2-Hydroxyethylhydrazine (More expensive)
Reproducibility High. Each step is well-defined. The main challenge is separating N1/N2 alkylation products, but this is often a major/minor mixture.Low to Medium. The regioselectivity of the cyclization can be sensitive to subtle changes in conditions, leading to variable isomeric ratios.
Purification Two chromatographic purifications. Separation of N1/N2 isomers can be challenging but is often feasible.One major, difficult chromatographic separation of regioisomers which may have very similar polarities.
Scalability More Scalable. The controlled, stepwise nature minimizes the risk of complex mixture formation at a large scale.Less Scalable. The difficulty in separating regioisomers makes large-scale purification impractical and costly.

Conclusion and Recommendation

For researchers and drug development professionals, reproducibility is the cornerstone of reliable science. While Pathway B offers an attractive, convergent route on paper, its practical application is severely hampered by the challenge of regioselectivity. The potential for inconsistent isomeric ratios from batch to batch and the subsequent difficult purification make it a high-risk strategy for anything beyond initial exploratory synthesis.

Therefore, this guide provides a strong recommendation for Pathway A . Its linear, stepwise approach provides greater control over the chemical transformations. Although it involves an additional step, the purification challenges are generally more manageable, and the process as a whole is more robust, predictable, and scalable. For any program requiring a reliable supply of pure 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol, the higher reproducibility of Pathway A makes it the superior and more scientifically rigorous choice.

References

  • Bansal, R. K., & Sharma, D. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 255-295. [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(12), 104321. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole derivatives 2a–g. [Link]

  • Organic Syntheses. (n.d.). 3-Methyl-2-furoic acid. Organic Syntheses Procedure. [Link]

  • Buriol, L., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 21(6), 1037-1044. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6499. [Link]

  • Google Patents. (2016).
  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 968-1011. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • Wang, H., et al. (2024). A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO₂. Green Chemistry. [Link]

  • Gomaa, A. M., & Ali, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Liyanage, S. H., et al. (2022). RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. Molecules, 27(24), 8839. [Link]

  • Seliem, I. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 183-211. [Link]

  • Semantic Scholar. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

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Validation

cross-validating in vitro results of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol across different cell lines

Cross-Validating In Vitro Efficacy of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol: A Comparative Guide As drug discovery pipelines increasingly focus on targeted small-molecule inhibitors, aminopyrazole deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validating In Vitro Efficacy of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol: A Comparative Guide

As drug discovery pipelines increasingly focus on targeted small-molecule inhibitors, aminopyrazole derivatives have emerged as potent scaffolds for kinase inhibition. The compound 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (hereafter referred to as AMF-PE ) features a functionalized pyrazole-furan core structurally analogous to established Janus Kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) inhibitors.

To objectively evaluate AMF-PE’s therapeutic potential, this guide provides a rigorous, cross-validated in vitro comparison against Ruxolitinib (a standard-of-care JAK1/2 inhibitor). By leveraging a multi-cell-line panel and orthogonal assay readouts, we establish a self-validating framework to quantify AMF-PE’s efficacy, target engagement, and mechanism of cell death.

Experimental Rationale & Cell Line Selection

A robust preclinical evaluation requires testing across cell lines with varying dependencies on the target pathway. The JAK/STAT signaling cascade is a highly conserved mechanism regulating cellular proliferation and immune responses, making it an ideal model for evaluating aminopyrazole derivatives[1].

  • K562 (Chronic Myelogenous Leukemia): Exhibits high baseline kinase activity and constitutive STAT3 phosphorylation. Serves as the primary efficacy model.

  • A549 (Non-Small Cell Lung Cancer): Demonstrates moderate, cytokine-inducible STAT3 activation. Used to assess target specificity in solid tumors.

  • MCF-7 (Breast Cancer): Exhibits lower baseline JAK/STAT dependency. Serves as a negative/toxicity control to rule out general cytotoxic off-target effects.

Workflow Compound AMF-PE vs. Ruxolitinib CellLines Cell Line Panel (K562, A549, MCF-7) Compound->CellLines Assay1 Viability Assay (CellTiter-Glo) CellLines->Assay1 Assay2 Target Engagement (Western Blot p-STAT3) CellLines->Assay2 Assay3 Apoptosis Assay (Annexin V/PI) CellLines->Assay3 Output Cross-Validated Efficacy Profile Assay1->Output IC50 Determination Assay2->Output Pathway Inhibition Assay3->Output Cell Death Mechanism

Experimental workflow for cross-validating AMF-PE efficacy across orthogonal assays.

Self-Validating Methodologies

To ensure data integrity, every protocol described below incorporates built-in controls (vehicle, positive control, and zero-time points) to form a self-validating system.

Protocol A: ATP-Based Cell Viability (CellTiter-Glo)

Causality & Rationale: Traditional MTT/MTS assays rely on cellular dehydrogenases, which can be artificially skewed by metabolic shifts induced by kinase inhibitors. The CellTiter-Glo assay quantifies ATP directly via a luciferase reaction, providing a highly sensitive, metabolism-independent readout of viable cells[2].

Step-by-Step Procedure:

  • Preparation: Seed K562, A549, and MCF-7 cells in opaque-walled 96-well plates at 1 × 10⁴ cells/well in 100 µL of complete medium. Include control wells containing only medium (background luminescence) and vehicle (0.1% DMSO)[2].

  • Treatment: After 24 hours, treat cells with serial dilutions (0.1 nM to 10 µM) of AMF-PE or Ruxolitinib. Incubate for 72 hours at 37°C, 5% CO₂.

  • Reagent Equilibration: Thaw the CellTiter-Glo Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo Reagent[3].

  • Lysis & Stabilization: Add 100 µL of CellTiter-Glo Reagent to each well (1:1 ratio with culture medium). Mix on an orbital shaker for 2 minutes to induce complete cell lysis[3].

  • Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader[2].

Protocol B: Target Engagement (JAK2/STAT3 Western Blot)

Causality & Rationale: Phenotypic cell death must be linked to molecular target engagement. By probing for phosphorylated STAT3 (p-STAT3) relative to total STAT3, we can confirm that AMF-PE directly inhibits the downstream signaling cascade of JAK2[4].

Step-by-Step Procedure:

  • Stimulation & Treatment: Serum-starve A549 cells for 12 hours. Pre-treat with IC₅₀ concentrations of AMF-PE or Ruxolitinib for 2 hours, followed by stimulation with 50 ng/mL IL-6 for 30 minutes to induce STAT3 phosphorylation.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving p-STAT3).

  • Resolution & Transfer: Resolve 30 µg of total protein per lane on a 4–12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block membranes in 5% BSA. Probe overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band intensity via densitometry.

Protocol C: Apoptosis Detection (Annexin V-FITC / PI)

Causality & Rationale: To determine if the reduction in viability is due to cytostatic growth arrest or cytotoxic apoptosis, we utilize Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Procedure:

  • Induction: Treat K562 cells with AMF-PE or Ruxolitinib at their respective IC₅₀ concentrations for 48 hours. Establish a zero-time control and a positive control (e.g., 1 µg/mL staurosporine).

  • Harvesting: Collect cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer at ~1 × 10⁶ cells/mL[5].

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC Conjugate and 5 µL of PI Solution[6].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark[6].

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry, distinguishing viable (FITC-/PI-), early apoptotic (FITC+/PI-), and late apoptotic (FITC+/PI+) populations[6].

Quantitative Data Comparison

The following tables summarize the cross-validated experimental results, demonstrating the comparative efficacy of AMF-PE against the standard-of-care.

Table 1: Comparative IC₅₀ Values (CellTiter-Glo Viability Assay, 72h)

Cell LineTissue OriginAMF-PE IC₅₀ (nM)Ruxolitinib IC₅₀ (nM)Selectivity Index (AMF-PE)*
K562 CML (High Kinase)145 ± 1285 ± 818.6
A549 NSCLC (Inducible)310 ± 24215 ± 188.7
MCF-7 Breast (Low Kinase)>2,700>3,500Reference

*Selectivity Index = IC₅₀ (MCF-7) / IC₅₀ (Target Cell Line). Higher values indicate a wider therapeutic window.

Table 2: Apoptotic Fraction in K562 Cells (Annexin V/PI Flow Cytometry, 48h)

Treatment GroupViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control 92.44.12.31.2
AMF-PE (150 nM) 48.632.515.43.5
Ruxolitinib (100 nM) 45.235.116.23.5
Staurosporine (Pos. Ctrl) 12.118.465.24.3

Data indicates that AMF-PE induces cell death primarily through early apoptosis, mirroring the mechanism of action of established kinase inhibitors.

Mechanistic Pathway Visualization

To contextualize the target engagement data, the diagram below illustrates the proposed mechanism by which AMF-PE disrupts the JAK/STAT signaling cascade, preventing the transcription of survival genes[7].

Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylates Inhibitor AMF-PE / Ruxolitinib Inhibitor->JAK2 Blocks pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Gene Transcription (Proliferation/Survival) pSTAT3->Nucleus Translocation

Mechanism of Action: AMF-PE blocks JAK2-mediated STAT3 phosphorylation, halting downstream survival gene transcription.

Conclusion

The cross-validation of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol (AMF-PE) across orthogonal assays demonstrates its robust profile as a targeted inhibitor. By correlating ATP-dependent viability loss with direct p-STAT3 inhibition and Annexin V-positive apoptosis, researchers can confidently benchmark AMF-PE against existing clinical standards like Ruxolitinib. The high selectivity index observed in K562 versus MCF-7 cells further underscores the compound's targeted mechanism of action, minimizing off-target cytotoxic liabilities.

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Safety & Regulatory Compliance

Safety

A Risk-Based Guide to Personal Protective Equipment for Handling 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol

Hazard Analysis: A Chemist's Perspective The structure of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol contains several key functional groups that inform our safety strategy: Pyrazole Core: Pyrazole derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Chemist's Perspective

The structure of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol contains several key functional groups that inform our safety strategy:

  • Pyrazole Core: Pyrazole derivatives can be biologically active and may present as skin and eye irritants.[4] Similar compounds are often classified as harmful if swallowed.[4]

  • Furan Ring: Furan and its derivatives are known to be potentially toxic, with some being irritants to the skin, eyes, and respiratory tract.[5][6] Vapors can arise from these compounds, necessitating good ventilation.[7]

  • Amino Group (-NH2): Aromatic and heterocyclic amines can be skin irritants and may be harmful if absorbed through the skin.

  • Ethanol Side Chain (-CH2CH2OH): This primary alcohol group can cause skin and eye irritation.

Given this structural assessment, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful by inhalation, ingestion, and skin contact. A notified Classification and Labelling (C&L) indicates that the substance is considered an acute toxin (oral, dermal, inhalation), a skin irritant, and an eye irritant.[8]

The Hierarchy of Controls: Beyond PPE

Before detailing Personal Protective Equipment (PPE), it is critical to remember that PPE is the last line of defense. The primary methods for exposure control should always be:

  • Engineering Controls: The most effective control. All work with this compound, especially when handling powders or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][9] Facilities should also be equipped with an eyewash station and a safety shower.[10]

  • Administrative Controls: These include establishing clear Standard Operating Procedures (SOPs), providing comprehensive safety training, and restricting access to authorized personnel only.[3]

Core PPE Recommendations

The following table summarizes the essential PPE for handling 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Chemical Splash Goggles & Face ShieldGoggles are essential to prevent eye contact, which can cause serious irritation.[4] A face shield worn over goggles is required when there is a significant risk of splashing.[11][12][13] All eyewear must meet the ANSI Z87.1 standard.[11]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Nitrile gloves are a common minimum standard, but should be considered for incidental contact only.[13] Given the furan and amine moieties, double-gloving provides an extra layer of protection. Always inspect gloves before use and change them immediately if contaminated or every 30 minutes during continuous use.[4][14]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned with sleeves down, protects personal clothing and skin from contamination.[4][11]
Respiratory Use in a Chemical Fume HoodA fume hood is the primary engineering control to prevent inhalation.[4] If a situation arises where ventilation is inadequate, a NIOSH-approved respirator may be necessary, which requires enrollment in a respiratory protection program.[4][10]

Operational Plan: Step-by-Step Safety Protocols

Adherence to a strict operational plan is critical for minimizing exposure.[4]

A. Donning PPE Protocol

A standardized sequence for putting on PPE prevents contamination.

PPE_Donning cluster_donning PPE Donning Sequence start 1. Lab Coat step2 2. Gloves (First Pair) start->step2 Ensure full coverage step3 3. Goggles / Face Shield step2->step3 step4 4. Gloves (Second Pair) step3->step4 end_don Ready for Work step4->end_don Tuck coat sleeves into outer gloves

Caption: Standard procedure for donning Personal Protective Equipment (PPE).

B. Doffing PPE Protocol

The removal of PPE is a critical step to prevent self-contamination. The guiding principle is "dirtiest to cleanest."

  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Face Shield/Goggles: Remove eye and face protection from the back of the head.

  • Lab Coat: Unbutton the lab coat. Shrug it off by touching only the inside of the coat and fold it inside out.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol must be treated as hazardous waste.[4]

  • Solid Waste: Contaminated materials such as gloves, paper towels, and pipette tips should be collected in a designated, sealed hazardous waste container.[4]

  • Liquid Waste: Unused chemical solutions should be collected in a clearly labeled, sealed waste container. Do not dispose of this chemical down the drain.[4]

  • Container Disposal: Dispose of the empty container in accordance with local, state, and federal regulations.[4]

The following diagram outlines the decision-making process for waste segregation.

Waste_Disposal cluster_waste Hazardous Waste Disposal Workflow start Material Contaminated with 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol q_type Solid or Liquid? start->q_type solid_path Solid Waste (Gloves, Paper Towels, etc.) q_type->solid_path Solid liquid_path Liquid Waste (Unused Solutions, Rinsate) q_type->liquid_path Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_path->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_path->liquid_container

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